Vardenafil
描述
属性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048318 | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
3.4X10-19 mm Hg at 25 °C /Estimated/ | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
224785-90-4 | |
| Record name | Vardenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VARDENAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
192 °C | |
| Record name | Vardenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vardenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Vardenafil's Phosphodiesterase 5 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phosphodiesterase 5 (PDE5) selectivity profile of Vardenafil. The document is structured to offer an in-depth analysis of its inhibitory action against various phosphodiesterase isozymes, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction: The Role of PDE5 in Cellular Signaling
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including the relaxation of smooth muscle cells.[1] The intracellular concentration of cGMP is meticulously regulated by its synthesis through guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 distinct families of enzymes that hydrolyze cyclic nucleotides.[3]
PDE5, an enzyme highly expressed in the corpus cavernosum of the penis and pulmonary vasculature, specifically hydrolyzes cGMP.[1][4] In the context of erectile function, sexual stimulation triggers the release of nitric oxide (NO), which activates soluble guanylate cyclase to produce cGMP.[5] Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[5] By inhibiting the degradation of cGMP, PDE5 inhibitors like this compound prolong the action of cGMP and enhance the erectile response to sexual stimulation.[6][7]
The therapeutic efficacy and the side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for PDE5 over other PDE isozymes present in various tissues throughout the body.[3] Understanding the selectivity profile of this compound is therefore paramount for predicting its clinical performance and potential off-target effects.
Quantitative Selectivity Profile of this compound
This compound is a potent and highly selective inhibitor of PDE5.[8][9] Its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for PDE5 against other PDE isoforms. A lower IC50 value indicates greater potency, and a higher selectivity ratio (IC50 of off-target PDE / IC50 of PDE5) signifies greater selectivity.[3]
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human PDE isozymes, with comparative data for other widely used PDE5 inhibitors, Sildenafil and Tadalafil.
| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) | Tadalafil Selectivity Ratio (vs. PDE5) |
| PDE1 | 180[10] | 260[3] | >10,000[3] | 257[10] | 39[3] | >2,000[3] |
| PDE2 | >1000[10] | >10,000[11] | >10,000[11] | >1428[10] | >2564[11] | >2000[11] |
| PDE3 | >1000[10] | >10,000[11] | >10,000[11] | >1428[10] | >2564[11] | >2000[11] |
| PDE4 | >1000[10] | 7,400[11] | >10,000[11] | >1428[10] | 1897[11] | >2000[11] |
| PDE5 | 0.7[10][12] | 6.6[10] | 5[3] | 1 | 1 | 1 |
| PDE6 | 11[10] | 40 | 100 | 16[10] | 6 | 20 |
| PDE11 | ~8400[13] | 1000 | 40 | ~9300[13] | 256 | 8 |
Note: IC50 values can exhibit variability between studies due to differing experimental conditions.[3][13]
As the data indicates, this compound is a highly potent inhibitor of PDE5 with an IC50 value of approximately 0.7 nM.[10][12] It demonstrates significant selectivity for PDE5 over other PDE isozymes. Notably, this compound is approximately 16-fold more selective for PDE5 than for PDE6, the phosphodiesterase found in retinal photoreceptors.[10] Inhibition of PDE6 is associated with visual disturbances, and the higher selectivity of this compound for PDE5 may contribute to a lower incidence of such side effects compared to less selective inhibitors. Furthermore, this compound exhibits exceptionally high selectivity for PDE5 over PDE11, with a selectivity ratio of around 9300-fold.[13]
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is mediated through its influence on the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this cascade and the point of intervention by this compound.
Experimental Protocols for Determining PDE Selectivity
The determination of IC50 values for PDE inhibitors is a cornerstone of selectivity profiling. Two common methodologies employed for this purpose are the radioactive enzyme assay and the fluorescence polarization assay.
Radioactive Enzyme Inhibition Assay
This method directly measures the enzymatic activity of a specific PDE isozyme by quantifying the hydrolysis of a radiolabeled substrate.
Materials and Reagents:
-
Purified recombinant human PDE isozymes
-
Radiolabeled substrate (e.g., [³H]-cGMP)
-
Unlabeled cGMP
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
Microcentrifuge tubes and scintillation vials
Generalized Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, the diluted this compound or vehicle, and the specific PDE isozyme. Pre-incubate the mixture at 30°C for approximately 10-15 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of [³H]-cGMP and unlabeled cGMP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Product Conversion: Cool the tubes and add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine. Incubate at 30°C for approximately 10 minutes.
-
Separation: Add an anion-exchange resin slurry to each tube. The resin binds the unreacted negatively charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This homogeneous assay format is well-suited for high-throughput screening and relies on the change in polarization of fluorescently labeled cGMP upon enzymatic hydrolysis.
Materials and Reagents:
-
Purified recombinant human PDE isozymes
-
Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)
-
Test compound (this compound)
-
Assay buffer
-
Binding agent (binds to the fluorescently labeled GMP product)
-
Microplate reader capable of measuring fluorescence polarization
Generalized Protocol:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer in a microplate (e.g., 96-well or 384-well).
-
Enzyme Addition: Add the diluted PDE isozyme to each well containing the test compound or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add the binding agent to all wells. The binding agent will bind to the hydrolyzed fluorescent product (e.g., GMP-FAM), causing a change in its rotational speed and thus an increase in fluorescence polarization.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflow Visualizations
The following diagrams provide a visual representation of the experimental workflow for determining PDE selectivity and the logical relationship of this compound's selectivity profile.
Conclusion
This compound is a potent and highly selective phosphodiesterase 5 inhibitor. Its selectivity profile, characterized by a low nanomolar IC50 value for PDE5 and significantly higher values for other PDE isozymes, underpins its clinical efficacy in the treatment of erectile dysfunction. The detailed experimental protocols described herein provide a framework for the continued investigation and characterization of PDE inhibitors. The high degree of selectivity of this compound for PDE5, particularly in comparison to PDE6 and PDE11, is a key determinant of its favorable safety and tolerability profile. This in-depth understanding of this compound's interaction with the phosphodiesterase superfamily is crucial for researchers and clinicians in the fields of drug discovery and sexual medicine.
References
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Basis of Vardenafil's Potency: A Technical Guide to the PDE5-Vardenafil Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of the human phosphodiesterase type 5 (PDE5) catalytic domain in complex with its potent inhibitor, vardenafil. A comprehensive understanding of this interaction at an atomic level is crucial for structure-based drug design and the development of next-generation therapies targeting the cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the quantitative binding data, the precise experimental protocols used to elucidate the structure, and the key structural insights revealed by X-ray crystallography.
This compound's Mechanism of Action: Modulating the NO/cGMP Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum of the penis.[1] During sexual stimulation, nitric oxide (NO) is released, activating the enzyme guanylate cyclase to produce cGMP.[2] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection.[2][3] By blocking the breakdown of cGMP, this compound enhances and prolongs the pro-erectile signal.[3][4]
Quantitative Analysis of the this compound-PDE5 Interaction
This compound is a highly potent and selective inhibitor of PDE5. Its affinity for PDE5 is significantly greater than that for other PDE isoenzymes, which contributes to its favorable side-effect profile.[5][6] this compound's potency is also notably higher than that of the first-in-class PDE5 inhibitor, sildenafil.[7][8][9]
Table 1: this compound Binding Affinity and Potency for PDE5
| Parameter | Value (nM) | Reference |
|---|---|---|
| IC₅₀ | 0.091 ± 0.031 | [10][11] |
| IC₅₀ | 0.7 | [5] |
| IC₅₀ | 0.1 - 0.4 | [12] |
| KD (isotherm) | 0.38 ± 0.07 | [10][11] |
| KD (dissociation rate) | 0.27 ± 0.01 | [10][11] |
| KD (½ EC₅₀) | 0.42 ± 0.10 |[10][11] |
Table 2: this compound Selectivity Profile across PDE Isozymes
| PDE Isozyme | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5 IC₅₀ of 0.7 nM) | Reference |
|---|---|---|---|
| PDE5 | 0.7 | 1 | [5] |
| PDE1 | 180 | ~257-fold | [5] |
| PDE6 | 11 | ~16-fold | [5] |
| PDE2 | >1000 | >1400-fold | [5] |
| PDE3 | >1000 | >1400-fold | [5] |
| PDE4 | >1000 | >1400-fold |[5] |
The Crystal Structure: Key Architectural Insights
The co-crystal structure of the human PDE5A1 catalytic domain (residues 535-860) with this compound reveals the molecular basis for the inhibitor's high affinity and provides critical insights into the enzyme's conformational flexibility.[7]
The overall structure of the catalytic domain is composed of 15 α-helices.[7] Upon binding this compound, significant conformational changes occur, distinguishing it from both the unliganded (apo) enzyme and its complex with sildenafil.[7][13]
Key structural observations include:
-
H-Loop Reconfiguration : The conformation of the H-loop (a region critical for inhibitor and substrate binding) in the this compound-bound structure is unique compared to any previously reported PDE5 structure.[7] This flexibility highlights a potential allosteric mechanism affecting ligand binding.[7]
-
Loss of Divalent Metal Ions : this compound binding induces a conformational change that results in the loss of the divalent metal ions (typically zinc) observed in all previously published PDE structures.[7] This loss is not a crystallization artifact and appears to be influenced by the H-loop's movement.[7]
-
Disordered Regions : Parts of the H- and M-loops, specifically residues 660-672 and 792-806, lacked sufficient electron density in the crystal structure, indicating they are disordered.[7]
-
Key Residue Interactions : An invariant glutamine residue (Gln817) is a critical determinant for the potency of this compound.[14] Additionally, hydrophobic bonds involving Tyrosine-612 (Tyr612) are stronger for this compound than for sildenafil, contributing to this compound's higher affinity.[15]
Table 3: Crystallographic Data for the PDE5A1-Vardenafil Complex
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | [7] |
| Unit Cell Dimensions | ||
| a | 68.9 Å | [7] |
| b | 87.8 Å | [7] |
| c | 138.5 Å |[7] |
Experimental Methodologies
The determination of the PDE5-vardenafil co-crystal structure involves a multi-step process, from producing the protein to analyzing the X-ray diffraction data.
Protein Expression and Purification
A generic protocol for producing soluble, high-purity recombinant PDE5 catalytic domain in Escherichia coli is outlined below. This process typically utilizes affinity tags, such as a hexahistidine (His₆) tag, to facilitate purification.[16][17]
Protocol Details:
-
Cloning and Expression : The gene fragment encoding the human PDE5A1 catalytic domain (residues 535-860) is cloned into a suitable E. coli expression vector containing an N-terminal His₆-tag.
-
Cell Culture and Induction : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) before protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are typically incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.[17]
-
Lysis and Clarification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM β-mercaptoethanol), and lysed by sonication. The lysate is clarified by high-speed centrifugation to remove cell debris.
-
Purification : The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column (IMAC). After washing, the His-tagged protein is eluted using an imidazole gradient. For final polishing and buffer exchange, the protein is subjected to size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
Co-crystallization
The co-crystallization method, where the protein and ligand are mixed prior to crystallization trials, was used to obtain the PDE5-vardenafil complex crystals.[7][18]
Protocol Details:
-
Complex Formation : The PDE5A1-vardenafil complex was prepared by mixing 1 mM this compound with a 15 mg/ml solution of purified PDE5A1. This mixture was incubated overnight at 4°C.[7]
-
Crystallization : The complex was crystallized using the vapor diffusion method.[7] A drop was prepared by mixing 2 µl of the protein-ligand solution with 2 µl of the reservoir buffer.[7]
-
Crystallization Condition : Crystals were grown against a reservoir buffer containing 12% polyethylene glycol 3350, 15% glycerol, and 0.1 M sodium acetate, pH 4.6, at 25°C.[7]
X-ray Diffraction Data Collection and Processing
-
Crystal Handling : Single crystals are harvested from the drop and flash-cooled in liquid nitrogen, often using a cryoprotectant (in this case, the glycerol in the crystallization buffer may suffice).
-
Data Collection : X-ray diffraction data were collected on beamline X29 at the National Synchrotron Light Source, Brookhaven National Laboratory.[7][19] The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing : The collected diffraction images were processed and scaled using software such as HKL, which integrates the reflection intensities and determines the unit cell parameters and space group.[7][19] The structure is then solved using molecular replacement and refined to fit the electron density map.
Conclusion
The high-resolution crystal structure of this compound bound to the PDE5 catalytic domain provides an invaluable blueprint for understanding its mechanism of action. The structure reveals that this compound's superior potency is derived not only from its interactions with key residues like Gln817 but also from its ability to induce a unique conformational state in the enzyme's flexible H-loop.[7][14] These detailed structural and quantitative insights are fundamental for the rational design of new, more selective, and potent PDE5 inhibitors for various therapeutic applications beyond erectile dysfunction.
References
- 1. Comprehensive Review of this compound: Uses, Efficacy, Safety, and Market Analysis - XES - We Can't Go Backwards | Speak Up For Sexual Health [wecantgobackwards.org.uk]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 5. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of this compound and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacodynamics and pharmacokinetics of this compound in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of tritiated sildenafil, tadalafil, or this compound to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational variations of both phosphodiesterase-5 and inhibitors provide the structural basis for the physiological effects of this compound and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 Gln817 is critical for cGMP, this compound, or sildenafil affinity: its orientation impacts cGMP but not cAMP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tyrosine-612 in PDE5 contributes to higher affinity for this compound over sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-nica.info [bio-nica.info]
- 17. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
Vardenafil hydrochloride trihydrate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Vardenafil Hydrochloride Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for this compound hydrochloride trihydrate. This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] It is primarily utilized in the treatment of erectile dysfunction.[3][4][5] By inhibiting PDE5, this compound enhances the cGMP-mediated relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection upon sexual stimulation.[1][2][4]
Chemical and Physical Properties
This compound hydrochloride trihydrate is the hydrated salt form of the active pharmaceutical ingredient. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][6][7][8]triazin-4(1H)-one, monohydrochloride trihydrate | [9] |
| CAS Number | 330808-88-3 | [3][9] |
| Molecular Formula | C₂₃H₃₂N₆O₄S • HCl • 3H₂O | [3] |
| Molecular Weight | 579.11 g/mol | [3][10] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | • ≥95 mg/mL in Water• ≥13.3 mg/mL in DMSO• ≥3.42 mg/mL in Ethanol (with warming) | [3][11] |
Mechanism of Action: PDE5 Inhibition
The pharmacological effect of this compound is rooted in its potent and selective inhibition of the PDE5 enzyme.[1][4][5] The erectile process is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum during sexual stimulation.[1][4] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1][4] Elevated cGMP levels act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, vasodilation, and consequently, increased blood inflow to facilitate an erection.[4][5]
The action of cGMP is terminated by its hydrolysis by PDE5.[2][4] this compound competitively inhibits PDE5, preventing the breakdown of cGMP.[2][12][13] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing the erectile response to sexual stimulation.[4][12] It is important to note that this compound does not cause an erection without initial sexual arousal.[4]
This compound's mechanism of action via the PDE5 signaling pathway.
Biological Activity and Selectivity
This compound exhibits high potency for PDE5 and significant selectivity over other phosphodiesterase isoforms. This selectivity profile is crucial for minimizing off-target effects. For instance, its lower inhibition of PDE6, found in the retina, and PDE11 is a key differentiator from other PDE5 inhibitors.[3][9]
| Enzyme Target | IC₅₀ (nM) | Reference |
| PDE5 | 0.7 | [3][8][12] |
| PDE1 | 180 | [3][11][12] |
| PDE2 | >10,000 | [11] |
| PDE3 | >1,000 - 2,500 | [3][11][12] |
| PDE4 | >1,000 - 4,000 | [3][11][12] |
| PDE6 | 11 | [3][11][12] |
| PDE11 | 130 | [9] |
Experimental Protocols
Accurate quantification and stability assessment of this compound hydrochloride trihydrate are critical for drug development and quality control.
Protocol 1: Quantification in Human Plasma by HPLC-UV
This protocol outlines a validated method for determining this compound concentrations in a biological matrix, essential for pharmacokinetic studies.[14]
Methodology:
-
Materials and Reagents : this compound reference standard, internal standard (e.g., Sildenafil), HPLC-grade solvents (acetonitrile, methanol), phosphate buffer, drug-free human plasma.[14]
-
Sample Preparation (Liquid-Liquid Extraction) :
-
Spike 1 mL of human plasma with known concentrations of this compound standard solutions.[14]
-
Add the internal standard.
-
Add an organic extraction solvent and vortex for 1-2 minutes.[14]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions :
Experimental workflow for this compound quantification in plasma.
Protocol 2: Stability-Indicating UPLC Method
This protocol is used to determine the intrinsic stability of this compound and to develop a method capable of separating the drug from its degradation products.[16][17]
Methodology:
-
Forced Degradation Studies : Expose this compound hydrochloride trihydrate to various stress conditions to induce degradation.[16][17]
-
Chromatographic Conditions :
-
UPLC System : Standard UPLC with a PDA or UV detector.
-
Column : Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm).[16]
-
Mobile Phase : Gradient elution using a buffer (e.g., 20 mM Ammonium bicarbonate, pH 5.0) and acetonitrile.[16][17]
-
Flow Rate : ~0.25 mL/min.[17]
-
Detection Wavelength : 210 nm.[16]
-
Analysis : Analyze the stressed samples to assess for degradation and confirm peak purity of the parent drug.
-
Logical workflow for stability-indicating method development.
Synthesis and Crystallization
The synthesis of this compound typically involves a multi-step process, culminating in the formation of the hydrochloride trihydrate salt to ensure stability and appropriate physicochemical properties for formulation.
General Protocol:
-
Chlorosulfonation : The starting material, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][6][7][8]triazin-4-one, is reacted with chlorosulfonic acid to produce a sulfonyl chloride intermediate.[18]
-
Amidation : The sulfonyl chloride intermediate is then reacted with N-ethylpiperazine to form the this compound base.[18]
-
Salt Formation and Crystallization : The crude this compound base is dissolved in a suitable solvent like acetone.[18] A solution of hydrochloric acid in a controlled amount of water is added to the filtrate.[18] Slow cooling, potentially with seeding, induces the crystallization of the desired this compound hydrochloride trihydrate polymorph.[18]
This guide provides core technical information for professionals engaged in the research and development of this compound. The presented data and protocols, collated from scientific literature, offer a robust foundation for analytical method development, quality control, and further investigation into this significant pharmaceutical compound.
References
- 1. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 6. benchchem.com [benchchem.com]
- 7. ijper.org [ijper.org]
- 8. This compound hydrochloride trihydrate | 330808-88-3 [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. biocompare.com [biocompare.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
In Vitro Pharmacodynamics of Vardenafil: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Vardenafil Action
This compound is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action is the inhibition of the cGMP-specific PDE5 enzyme, which is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis.[4][5][6]
The erectile process is initiated by the release of nitric oxide (NO) during sexual stimulation.[4][7] NO activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).[4][7] This elevation in cGMP triggers the relaxation of smooth muscles, allowing for increased blood flow and resulting in an erection.[4][7][8] this compound's inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the erectile response to sexual stimulation.[7][8] It is important to note that in the absence of sexual stimulation and the initial release of NO, this compound does not cause an erection.[7][8]
Quantitative Analysis of In Vitro Potency and Selectivity
The efficacy and safety profile of this compound are largely determined by its potency against PDE5 and its selectivity over other PDE isozymes. This is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) |
| PDE5 | 0.7 [1][9] | 6.6 [10] | 5 [10] | 1 |
| PDE1 | 180[1][10] | 260[10] | >10,000[10] | 257[1][10] |
| PDE6 | 11[1] | Not Specified | Not Specified | 16[1] |
| PDE11 | >300[7] | Not Specified | Not Specified | >428 |
Note: IC50 values can vary between studies based on experimental conditions.
This compound demonstrates high potency against PDE5 with a sub-nanomolar IC50 value.[1][9] It is more potent than sildenafil.[3][11][12] The selectivity profile indicates that this compound is significantly more selective for PDE5 than for other PDE isozymes, which is crucial for minimizing off-target side effects.[13] For instance, the lower selectivity for PDE6, found in the retina, is associated with visual disturbances, a known class effect of PDE5 inhibitors.[13]
Experimental Protocols for In Vitro Assessment
Phosphodiesterase (PDE) Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound against specific PDE isozymes.
Caption: Workflow for a PDE Inhibition Assay.
Detailed Methodology:
-
Reagent Preparation : Solutions of purified recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and serial dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.[14][15]
-
Assay Reaction : The test compound and PDE5 enzyme are added to the wells of a microplate and incubated to allow for inhibitor binding.[14][16] The enzymatic reaction is initiated by the addition of the cGMP substrate.[14][16]
-
Incubation : The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic hydrolysis of cGMP.[14][16]
-
Signal Detection : The reaction is stopped, and the amount of product is quantified.[16] A common method is Fluorescence Polarization (FP), where a binding agent is added that binds to the hydrolyzed substrate, causing a change in polarization.[14][15][17]
-
Data Analysis : The percentage of PDE5 inhibition for each this compound concentration is calculated relative to a control without the inhibitor.[10][14] The IC50 value is then determined by fitting the data to a dose-response curve.[10][16]
Cell-Based Functional Assays
These assays assess the effect of PDE5 inhibition on intracellular cGMP levels and downstream cellular responses in a more physiologically relevant context.[18][19][20]
Caption: Workflow for a Cell-Based cGMP Assay.
Detailed Methodology (Example using Human Bronchial Epithelial Cells):
-
Cell Culture : Human bronchial epithelial cell lines (e.g., 16HBE14o⁻) that endogenously express PDE5 are cultured.[21]
-
Compound Treatment : The cells are treated with this compound at various concentrations for a specified duration.[21]
-
Cell Lysis : Following treatment, the cells are lysed to release their intracellular contents.
-
cGMP Quantification : The concentration of cGMP in the cell lysates is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).[21]
-
Data Analysis : The change in cGMP levels in response to this compound treatment is quantified to determine the compound's cellular activity.
In studies with human trabecular smooth muscle, this compound has been shown to significantly enhance SNP-induced relaxation at a concentration of 3 nM.[1] It also potentiates cGMP accumulation in these cells at a similar concentration.[1]
Signaling Pathway Visualization
The mechanism of action of this compound can be visualized as its intervention in the NO/cGMP signaling pathway.
Caption: this compound's inhibitory action on the cGMP signaling pathway.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacodynamics and pharmacokinetics of this compound in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 5. Articles [globalrx.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cell-Based Assays [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Vardenafil Research for Non-Urological Conditions: A Technical Guide
Introduction
Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic role in erectile dysfunction.[1][2] The primary mechanism of action involves the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3] This inhibition leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation.[3] Emerging preclinical evidence highlights the therapeutic potential of this compound across a spectrum of non-urological conditions, primarily leveraging its vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective properties.[4][5][6][7] This technical guide synthesizes the current preclinical data on this compound's efficacy in cardiovascular, neurological, and other systemic conditions, providing researchers and drug development professionals with a comprehensive overview of its potential applications beyond urology.
Core Mechanism of Action: PDE5 Inhibition
The foundational mechanism underlying this compound's diverse therapeutic effects is the potentiation of the nitric oxide (NO)-cGMP signaling pathway. In various tissues, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, a second messenger with a crucial role in numerous physiological processes. This compound's inhibition of PDE5 prevents the breakdown of cGMP, thereby amplifying its downstream effects.
Figure 1: Core signaling pathway of this compound's mechanism of action.
Cardiovascular Applications
Preclinical studies have extensively investigated this compound's potential in various cardiovascular conditions, including myocardial infarction, pulmonary hypertension, and diabetic cardiomyopathy.
Myocardial Infarction (Ischemia/Reperfusion Injury)
This compound has demonstrated significant cardioprotective effects in animal models of myocardial infarction, primarily by limiting infarct size and improving cardiac function following ischemia/reperfusion (I/R) injury.[4][7][8][9][10]
Quantitative Data Summary: Myocardial Infarction
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Ischemia/Reperfusion | Rabbit | 0.014 mg/kg | Intravenous (IV) | Infarct Size Reduction: 58% decrease (14.3% vs. 33.8% of risk area)[8] | Saline Control |
| Ischemia/Reperfusion | Rabbit | 0.014 mg/kg | Intravenous (IV) | Infarct Size Reduction: ~50% decrease (17.0% vs. 33.8% of risk area)[10] | Saline Control |
| Ischemia/Reperfusion | Rat (isolated heart) | 10 nM | Perfusion | Infarct Size Reduction: ~43% decrease (26.2% vs. 45.8% of ischemic zone)[11] | Control |
Experimental Protocols
-
Rabbit Model of Myocardial I/R Injury: Adult male New Zealand white rabbits are anesthetized, and a coronary artery is occluded for 30 minutes, followed by 3 hours of reperfusion. This compound (or vehicle) is administered intravenously, either 30 minutes prior to ischemia or 5 minutes before reperfusion.[8][10] Infarct size is determined using tetrazolium staining and computer morphometry.[8]
-
Isolated Rat Heart Model (Langendorff): Rat hearts are isolated and perfused with a buffer solution. Regional ischemia is induced for 30 minutes, followed by 120 minutes of reperfusion. This compound is added to the perfusate at the onset of reperfusion.[11]
Signaling Pathways in Cardioprotection
A key mechanism implicated in this compound-induced cardioprotection is the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a process dependent on the cGMP/Protein Kinase G (PKG) pathway.[4][7][8][9][10]
Figure 2: Signaling pathway for this compound-mediated cardioprotection.
Pulmonary Hypertension (PH)
This compound has shown efficacy in preclinical models of pulmonary hypertension by reducing pulmonary vascular resistance, suppressing vascular remodeling, and improving cardiac output.[12][13]
Quantitative Data Summary: Pulmonary Hypertension
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Monocrotaline-induced PH | Rat | 1 mg/kg/day | Oral | Hemodynamics: Significant reduction in pulmonary vascular resistance and increase in cardiac output. Biomarkers: Reduced oxidative stress markers (8-iso-prostaglandin-F2α, 3-nitrotyrosine), increased NO levels.[12] | Untreated Controls |
Experimental Protocols
-
Monocrotaline (MCT)-Induced PH in Rats: Male Sprague-Dawley rats are injected with a single dose of monocrotaline to induce pulmonary hypertension. After a set period for disease development, rats are treated daily with oral this compound for several weeks.[12][13] Hemodynamic parameters are measured via cardiac catheterization, and lung tissues are collected for histopathology and biomarker analysis.[12]
Diabetic Cardiomyopathy
In animal models of type 1 diabetes, chronic this compound treatment has been shown to improve cardiovascular dysfunction without affecting blood glucose levels.
Quantitative Data Summary: Diabetic Cardiomyopathy
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Streptozotocin-induced Diabetes | Rat | 10 mg/kg/day | Oral (in drinking water) | Cardiac Function: Improved left ventricular contractility (Emax improved by 95%, PRSW by 69%). Biomarkers: Increased cGMP levels, reduced TGF-β1 expression.[3] | Untreated Diabetic Rats |
Experimental Protocols
-
Streptozotocin (STZ)-Induced Diabetes in Rats: Diabetes is induced in rats by a single intraperitoneal injection of STZ. After confirmation of diabetes, animals are treated with this compound in their drinking water for 8 weeks.[3] Cardiovascular function is assessed through detailed hemodynamic measurements.[3]
Neurological Applications
The potential neuroprotective effects of this compound are an emerging area of research, with studies exploring its utility in stroke and cognitive decline.[14][15] Evidence suggests that PDE5 inhibitors can cross the blood-brain barrier and reach concentrations sufficient to inhibit PDE5 in the central nervous system.[14]
Stroke
Preclinical studies on the effect of this compound in stroke models have yielded mixed results. While some studies with other PDE5 inhibitors have shown improved functional recovery, research specifically on this compound did not demonstrate a significant benefit.[16][17]
Quantitative Data Summary: Stroke
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 10 mg/kg (twice daily) | Oral | Functional Outcome: No significant effect on functional recovery (sucrose consumption, pole test). Lesion Size: Trend towards less hemispherical atrophy, but not functionally relevant.[16] | Vehicle-treated MCAO Group |
Experimental Protocols
-
Transient MCAO in Mice: Experimental stroke is induced by occluding the middle cerebral artery for 45 minutes. This compound treatment (10 mg/kg) is initiated orally 3 hours after MCAO and continued twice daily for 14 days.[16] Behavioral tests and MRI are used to assess functional outcome and brain lesion size over 4 weeks.[16]
Cognitive Function
This compound has been investigated for its potential to counteract age-related cognitive decline, with some positive results observed in animal models.
Quantitative Data Summary: Cognitive Function
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Aging | Female Mouse (24-month-old) | 2 mg/kg | Not specified (continuous 33-day treatment) | Episodic Memory (Object Recognition Test): Significantly higher discrimination between familiar and novel objects at 1h and 24h delays.[18] | Control Group |
Anti-Inflammatory and Anti-Fibrotic Applications
This compound has demonstrated protective effects in preclinical models of inflammation and fibrosis in various organs, including the liver and lungs.
Hepatic Injury and Inflammation
In a mouse model of cholestatic liver injury, this compound ameliorated liver damage and reduced inflammatory markers.[6][19]
Quantitative Data Summary: Cholestatic Liver Injury
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Lithocholic Acid (LCA)-induced Cholestasis | Mouse | Not specified | Not specified | Biochemical Markers: Alleviated increases in serum transaminases, ALP, LDH, bilirubin. Inflammatory Pathways: Inhibited NF-κB activation and NLRP3 inflammasome activation.[6][19] | LCA-treated Group |
Experimental Protocols
-
LCA-Induced Cholestatic Liver Damage: Male Swiss albino mice are treated with lithocholic acid (0.125 mg/g) twice daily for 7 days to induce liver injury. This compound is administered for 3 days prior to and throughout the LCA treatment period.[6] Serum and liver tissues are analyzed for markers of hepatotoxicity, oxidative stress, and inflammation.[6]
Pulmonary Fibrosis
This compound has shown promise in reducing fibrosis in a mouse model of lung injury.
Quantitative Data Summary: Pulmonary Fibrosis
| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |
| Bleomycin-induced Lung Injury | Mouse | 20 mg/kg | Not specified | Survival: Significantly improved survival compared to bleomycin-treated mice without this compound. Fibrosis Markers: Reduced collagen type I (COL1A1) deposition.[5] | Bleomycin/Saline Group |
Experimental Protocols
-
Bleomycin-Induced Lung Fibrosis: Mice receive intratracheal bleomycin to induce lung injury and fibrosis. This compound treatment is administered over a 19-day period following the injury.[5] Survival is monitored, and lung tissue is analyzed for collagen deposition.[5]
Figure 3: General experimental workflow for a preclinical fibrosis study.
Conclusion
The preclinical data reviewed in this guide underscore the significant therapeutic potential of this compound in a range of non-urological conditions. Strong evidence supports its cardioprotective effects in models of myocardial infarction, pulmonary hypertension, and diabetic cardiomyopathy. Furthermore, emerging research indicates promising anti-inflammatory and anti-fibrotic activity in the liver and lungs, as well as potential benefits for cognitive function. While the results in stroke models have been less conclusive, the overall body of evidence warrants further investigation into the diverse applications of this compound. Future research should focus on elucidating the precise molecular mechanisms in these various disease contexts and translating these promising preclinical findings into clinical trials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The phosphodiesterase-5 inhibitor this compound improves cardiovascular dysfunction in experimental diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levitra may protect the heart following acute myocardial infarction - Xagena [xagena.it]
- 5. This compound Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of this compound Against Cholestatic Liver Damage in Mice: a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a novel type 5 phosphodiesterase inhibitor reduces myocardial infarct size following ischemia/reperfusion injury via opening of mitochondrial K(ATP) channels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sildenafil and this compound but not Nitroglycerin Limit Myocardial Infarction through Opening of Mitochondrial KATP Channels when Administered at Reperfusion following Ischemia in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects isolated rat hearts at reperfusion dependent on GC and PKG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase-5 inhibitor this compound reduces oxidative stress while reversing pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Effects of this compound on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. Effects of the PDE5-inhibitor this compound in a mouse stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. karger.com [karger.com]
Vardenafil's Profound Impact on Cyclic GMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, plays a critical role in the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its interaction with key components of the cGMP cascade. This document details the intricate signaling pathways, presents quantitative data on this compound's potency and selectivity, and outlines established experimental protocols for the investigation of its pharmacological activity. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and the study of cGMP-mediated physiological processes.
Introduction: The Cyclic GMP Signaling Cascade
Cyclic GMP is a crucial second messenger molecule involved in a myriad of physiological responses, including smooth muscle relaxation, vasodilation, and neurotransmission.[1][2][3] The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[1][2][3]
The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, often triggered by sexual stimulation in specialized tissues.[4][5] NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][6] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream phosphorylation events that ultimately result in reduced intracellular calcium levels and smooth muscle relaxation.[6] This vasodilation is the primary mechanism responsible for penile erection.[4][5][7]
Phosphodiesterases, a diverse superfamily of enzymes, terminate the cGMP signal by hydrolyzing it to the inactive GMP.[8] PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum.[4][7]
This compound: Mechanism of Action
This compound exerts its pharmacological effect through the potent and selective inhibition of PDE5.[4][5][7][9][10] By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP, leading to its accumulation within the smooth muscle cells of the corpus cavernosum.[4][5][7][10][11] This augmentation of cGMP levels enhances the downstream effects of the NO signaling pathway, resulting in sustained smooth muscle relaxation and increased blood flow, thereby facilitating and maintaining penile erection in the presence of sexual stimulation.[4][5] It is important to note that this compound's action is dependent on the initial release of NO, as it does not directly induce cGMP production.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic GMP Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by this compound, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Vardenafil in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While highly effective in its primary indication, understanding its interactions with other cellular targets is crucial for a complete safety and efficacy profile. This document details the known off-target activities of this compound, presents quantitative data for comparative analysis, provides detailed experimental protocols for key cellular assays, and visualizes relevant signaling pathways and workflows to facilitate further investigation in the field of drug discovery and development.
Executive Summary
This compound is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its primary therapeutic action in erectile dysfunction is mediated through the enhancement of the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation.[1] However, like many small molecule inhibitors, this compound exhibits a degree of off-target activity, primarily against other phosphodiesterase (PDE) isoforms. The most significant off-target interaction is with PDE6, an enzyme critical for phototransduction in the retina.[2][3][4] Inhibition of PDE6 is associated with the visual disturbances occasionally reported with PDE5 inhibitors.[2][5] this compound also shows inhibitory activity against PDE1 and, to a much lesser extent, PDE11.[2][6] Beyond the PDE family, studies have explored this compound's effects in other cellular contexts, including cancer cell lines, where it has been shown to influence apoptosis and the activity of multidrug resistance transporters.[7][8][9][10]
Data Presentation: this compound's Inhibitory Profile
The following table summarizes the in vitro inhibitory potency of this compound against various human phosphodiesterase isoforms, presented as half-maximal inhibitory concentrations (IC50). This data allows for a direct comparison of this compound's selectivity.
| Target | This compound IC50 (nM) | Reference(s) |
| PDE1 | 180 | [6] |
| PDE2 | >1000 | [6] |
| PDE3 | >1000 | [6] |
| PDE4 | >1000 | [6] |
| PDE5 | 0.7 | [6][11] |
| PDE6 | 11 | [6] |
| PDE11A4 | ~6510 | [12] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the cellular mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]
- 10. The Phosphodiesterase-5 Inhibitor this compound Is a Potent Inhibitor of ABCB1/P-Glycoprotein Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Leveraging Zebrafish to Study Retinal Degenerations [frontiersin.org]
- 12. promega.com [promega.com]
The Discovery and Development of Vardenafil: A Technical Overview of a Potent PDE5 Inhibitor
Introduction
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, represents a significant milestone in the treatment of erectile dysfunction (ED). Developed as a second-generation PDE5 inhibitor, its journey from laboratory synthesis to clinical application underscores key principles of modern drug discovery, including target-based design, lead optimization, and rigorous preclinical and clinical evaluation. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.
Discovery and Development History
This compound was developed by Bayer AG in collaboration with GlaxoSmithKline (GSK) during the late 1990s. The discovery of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway's crucial role in penile erection in the 1980s laid the groundwork for the development of PDE5 inhibitors. Following the success of sildenafil, the first oral PDE5 inhibitor, researchers at Bayer aimed to create a new compound with enhanced potency and selectivity.
The development program for this compound, known by the code BAY 38-9456, progressed through extensive preclinical studies and multiple phases of clinical trials throughout the late 1990s and early 2000s. These trials demonstrated its efficacy and safety in a broad population of men with ED, including those with comorbidities such as diabetes mellitus and hypertension. This compound received FDA approval in August 2003 and was subsequently marketed under the trade name Levitra.
Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1][2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum and the associated arterioles, allowing for increased blood flow and resulting in an erection.[3]
This process is naturally regulated by phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[2] this compound is a potent and selective inhibitor of PDE5.[3][4] By blocking the degradative action of PDE5, this compound leads to an accumulation of cGMP in the corpus cavernosum, thereby enhancing and prolonging the pro-erectile effects of NO released during sexual stimulation.[1][2] It is important to note that in the absence of sexual stimulation and the initial release of NO, this compound has no pharmacological effect.[3]
Quantitative Data
In Vitro Potency and Selectivity
This compound's efficacy is rooted in its high potency for PDE5 and its selectivity over other phosphodiesterase isozymes, which minimizes off-target effects. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) | Primary Tissue/Function Association | Potential Clinical Implication of Inhibition |
| PDE5 | 0.7 [5] | 6.6[5] | 1 | Corpus cavernosum, pulmonary vasculature | Erection, vasodilation |
| PDE1 | 180[5] | 260[6] | 257 | Brain, myocardium, vascular smooth muscle | Vasodilation, tachycardia |
| PDE2 | >1000[5] | - | >1428 | - | - |
| PDE3 | >1000[5] | - | >1428 | - | - |
| PDE4 | >1000[5] | - | >1428 | - | - |
| PDE6 | 11[5] | - | 16 | Retinal photoreceptor cells | Visual disturbances (e.g., color vision changes) |
| PDE11 | >1000[7] | - | >1428 | Skeletal muscle, prostate, testes | Unknown, potential for myalgia |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound contribute to its clinical profile, including its rapid onset of action.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~0.7 - 0.9 hours | [8] |
| Terminal Half-life (t1/2) | ~4 - 5 hours | [8][9] |
| Absolute Bioavailability | ~15% | [8] |
| Metabolism | Predominantly by hepatic CYP3A4 | [7] |
| Excretion | Primarily in feces (~91-95%) | [7] |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of this compound in treating erectile dysfunction. Efficacy is often measured using validated patient-reported outcomes such as the International Index of Erectile Function (IIEF) and the Sexual Encounter Profile (SEP) questions.
| Study Population | This compound Dose | Primary Efficacy Endpoint | Result | Reference |
| General ED Population | 5, 10, or 20 mg | IIEF-EF Domain Score | Significant improvement vs. placebo | [4] |
| General ED Population | 5, 10, or 20 mg | SEP3 (Successful Intercourse) | 71-75% success rate vs. 39.5% for placebo | [4] |
| Men with ED and Diabetes | 20 mg | IIEF-EF Domain Score | Significant improvement vs. placebo | [4] |
| Men with ED and Hypertension | Flexible-dose | SEP2 (Ability to Obtain Erection) | 32.4% increase in success rate over placebo | [10] |
| Japanese Men with ED | 5, 10, or 20 mg | IIEF Q3 Score | Improved to 4.06, 4.53, 4.64 vs. 3.17 for placebo | [11] |
| Japanese Men with ED | 5, 10, or 20 mg | IIEF Q4 Score | Improved to 3.47, 4.15, 4.31 vs. 2.31 for placebo | [11] |
Experimental Protocols
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the IC50 value of a test compound against PDE5.
Principle: The assay is based on the competitive binding of a fluorescently labeled cGMP analog (tracer) and a test compound to the PDE5 enzyme. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PDE5 enzyme, its rotation is slowed, leading to a high fluorescence polarization signal. An inhibitor will displace the tracer, causing a decrease in the polarization signal.
Materials and Reagents:
-
Recombinant Human PDE5A1
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Test compound (this compound) and positive control (e.g., Sildenafil)
-
DMSO for compound dilution
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to the final desired concentrations.
-
Reagent Preparation: Dilute the PDE5 enzyme and the FAM-cGMP tracer in the assay buffer to their predetermined optimal working concentrations.
-
Assay Setup: To the wells of the microplate, add the diluted this compound, positive control, and a DMSO-only control.
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells.
-
Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Tracer Addition: Add the FAM-cGMP tracer solution to all wells to initiate the competitive binding.
-
Equilibration: Incubate the plate, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of cGMP in Corpus Cavernosum Strips
This ex vivo experiment assesses the functional consequence of PDE5 inhibition in relevant tissue.
Principle: Strips of corpus cavernosum tissue are incubated in an organ bath. The tissue is stimulated to produce NO (and subsequently cGMP) and treated with the test compound. The concentration of cGMP within the tissue is then measured, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Materials and Reagents:
-
Human or animal (e.g., rabbit) corpus cavernosum tissue
-
Krebs-Henseleit solution or similar physiological salt solution
-
NO donor (e.g., sodium nitroprusside, SNP) or electrical field stimulation (EFS) to induce NO release
-
This compound
-
Reagents for tissue homogenization and protein precipitation (e.g., trichloroacetic acid)
-
Commercial cGMP RIA or ELISA kit
Procedure:
-
Tissue Preparation: Dissect corpus cavernosum tissue into small strips and mount them in organ baths containing oxygenated physiological salt solution at 37°C.
-
Equilibration: Allow the tissue strips to equilibrate under a resting tension.
-
Pre-incubation: Add this compound or vehicle control to the organ baths and incubate for a defined period.
-
Stimulation: Induce cGMP production by adding an NO donor like SNP or by applying EFS.
-
Reaction Termination: After the stimulation period, rapidly freeze the tissue strips in liquid nitrogen to stop enzymatic activity.
-
Sample Processing: Homogenize the frozen tissue and precipitate proteins.
-
cGMP Measurement: Measure the cGMP concentration in the supernatant using a validated cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cGMP levels in this compound-treated tissues to those in control tissues to determine the effect of PDE5 inhibition on cGMP accumulation.
In Vivo Measurement of Intracavernosal Pressure (ICP) in an Animal Model
This in vivo experiment directly measures the pro-erectile effect of a compound in a living animal.
Principle: In an anesthetized animal (commonly rats or rabbits), the cavernous nerve is electrically stimulated to induce a physiological erectile response. The resulting change in intracavernosal pressure (ICP) is measured. The effect of the test compound on this response is then quantified.
Materials and Reagents:
-
Male rats or rabbits
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Bipolar platinum electrode for nerve stimulation
-
23-gauge needle connected to a pressure transducer
-
Data acquisition system to record ICP and mean arterial pressure (MAP)
-
This compound solution for administration (intravenous or oral)
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the cavernous nerve and penis through a surgical incision.
-
Instrumentation: Insert the needle connected to the pressure transducer into the corpus cavernosum to measure ICP. Place the bipolar electrode around the cavernous nerve.
-
Baseline Response: Elicit a baseline erectile response by electrical stimulation of the cavernous nerve with defined parameters (e.g., frequency, voltage, duration). Record the maximal ICP.
-
Drug Administration: Administer this compound or a vehicle control intravenously or orally.
-
Post-Dose Stimulation: At various time points after drug administration, repeat the electrical stimulation of the cavernous nerve and record the ICP.
-
Data Analysis: The erectile response is often expressed as the ratio of the maximal ICP to the mean arterial pressure (ICP/MAP). Compare the post-dose responses to the baseline response to determine the potentiation of the erectile function by this compound.
Structure-Activity Relationship (SAR)
The high potency of this compound compared to sildenafil is attributed to specific structural differences, despite their overall similarity. Both molecules contain a heterocyclic ring system designed to mimic the purine ring of cGMP and a substituted piperazine side chain.
The two key structural differences are:
-
Heterocyclic Ring System: this compound possesses an imidazotriazinone ring system, whereas sildenafil has a pyrazolopyrimidinone core.
-
Piperazine Substituent: this compound has an ethyl group on the piperazine ring, while sildenafil has a methyl group.
Studies involving the synthesis of hybrid molecules have demonstrated that the difference in the heterocyclic ring systems is the critical factor for this compound's higher potency.[3] An analog of this compound with a methyl group instead of an ethyl group ("demethyl-vardenafil") was significantly more potent than an analog of sildenafil with an ethyl group ("methyl-sildenafil").[3] This suggests that the imidazotriazinone core of this compound allows for a more optimal interaction with the active site of the PDE5 enzyme.
Chemical Synthesis
The synthesis of this compound is a multi-step process. A common route involves the initial synthesis of the core imidazotriazinone structure, followed by chlorosulfonation and subsequent amidation.
A generalized synthetic pathway is as follows:
-
Formation of the Imidazotriazinone Core: 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][3][12]triazin-4-one is synthesized from starting materials such as 2-ethoxybenzamidine hydrochloride and derivatives of D,L-alanine through a series of condensation and cyclization reactions.[2][13]
-
Chlorosulfonation: The imidazotriazinone core is reacted with a chlorosulfonating agent (e.g., sulfurochloridic acid in thionyl chloride) to introduce a sulfonyl chloride group onto the phenyl ring.[4][13] This step is critical and often performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride intermediate.[4][13]
-
Amidation: The resulting sulfonyl chloride is then reacted with N-ethylpiperazine in an aprotic solvent. This nucleophilic substitution reaction forms the final sulfonamide bond, yielding this compound base.[4][13]
-
Salt Formation: The this compound base can then be converted to a pharmaceutically acceptable salt, such as this compound hydrochloride, for formulation.
Improved synthetic routes have been developed to optimize the process for large-scale manufacturing, focusing on increasing the overall yield and simplifying workup procedures.[12]
The development of this compound exemplifies a successful structure-based drug design and lead optimization campaign. Building on the understanding of the PDE5 enzyme and its role in erectile physiology, scientists were able to engineer a molecule with superior potency and a favorable clinical profile. The detailed in vitro, ex vivo, and in vivo studies conducted during its development provided a comprehensive understanding of its pharmacological properties and established its efficacy and safety. This technical guide summarizes the core scientific principles and experimental data that underpinned the successful journey of this compound from a promising chemical entity to a valuable therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101050217A - Method for synthesizing this compound hydrochloric acid - Google Patents [patents.google.com]
- 3. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9845328B2 - Method for manufacturing of this compound and its salts - Google Patents [patents.google.com]
- 5. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hit to lead optimization, patentable lead generation - Vichem [vichemchemie.com]
- 8. researchgate.net [researchgate.net]
- 9. Pro-erectile effect of this compound: in vitro experiments in rabbits and in vivo comparison with sildenafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics comparison of this compound as administered by an intranasal spray formulation vs a 10-mg oral tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20160311827A1 - The method for manufacturing of this compound and its salts - Google Patents [patents.google.com]
Vardenafil's Impact on the Nitric Oxide/cGMP Signaling Cascade: A Technical Guide
Introduction
Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction (ED).[1][2] Its therapeutic efficacy is intrinsically linked to its ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade, a crucial pathway regulating smooth muscle relaxation.[3] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
The Nitric Oxide/cGMP Signaling Cascade in Smooth Muscle
The process of penile erection is a hemodynamic event reliant on the relaxation of the corpus cavernosum smooth muscle.[4] This relaxation is principally mediated by the NO/cGMP signaling pathway.
1.1. Initiation by Nitric Oxide (NO) Upon sexual stimulation, neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) are activated in the nerve endings and endothelial cells of the penis, respectively.[5][6] These enzymes catalyze the production of NO from the amino acid L-arginine.[4][5] As a gaseous neurotransmitter, NO rapidly diffuses into the adjacent smooth muscle cells of the corpus cavernosum.[5]
1.2. Activation of Soluble Guanylate Cyclase (sGC) and cGMP Synthesis Within the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[3][5] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][6]
1.3. cGMP-Mediated Smooth Muscle Relaxation cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7][8] PKG activation initiates a cascade of phosphorylation events that lead to smooth muscle relaxation through several mechanisms:[9]
-
Reduction of Intracellular Calcium (Ca2+): PKG activation leads to the opening of potassium channels, causing hyperpolarization and the closing of voltage-gated calcium channels. It also promotes the sequestration of Ca2+ into the sarcoplasmic reticulum. The resulting decrease in cytosolic Ca2+ concentration prevents the activation of myosin light chain kinase (MLCK).[10]
-
Calcium Desensitization: PKG can phosphorylate and activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to smooth muscle relaxation even without a change in intracellular calcium levels.[9][10]
1.4. Signal Termination by Phosphodiesterase Type 5 (PDE5) The signaling cascade is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[11] In the corpus cavernosum, PDE5 is the predominant isozyme responsible for the specific hydrolysis of cGMP into the inactive 5'-guanosine monophosphate (5'-GMP), thus ending the smooth muscle relaxation and returning the penis to a flaccid state.[3][12]
This compound's Mechanism of Action: Potentiating the Signal
This compound exerts its pharmacological effect by competitively and selectively inhibiting the PDE5 enzyme.[2][12]
-
Inhibition of cGMP Hydrolysis: By binding to the catalytic site of PDE5, this compound prevents the enzyme from degrading cGMP.[13]
-
Accumulation of cGMP: This inhibition leads to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum.[2]
-
Enhanced Smooth Muscle Relaxation: The elevated cGMP levels amplify the downstream effects of PKG, resulting in more profound and sustained smooth muscle relaxation and vasodilation.[14] This increased blood flow into the penis leads to a rigid and sustained erection.[2]
It is critical to note that this compound's action is dependent on the initial release of NO triggered by sexual stimulation; it does not cause an erection in the absence of sexual arousal.[3][12]
References
- 1. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 2. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. zentrumcenter.it [zentrumcenter.it]
- 5. Nitric oxide and penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. drugs.com [drugs.com]
- 13. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sertomashop.com [sertomashop.com]
Methodological & Application
Vardenafil in In Vivo Animal Models of Erectile Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a cornerstone in the treatment of erectile dysfunction (ED).[1] Preclinical evaluation in relevant animal models is a critical step in the development of novel therapies for ED and for elucidating the underlying pathophysiology of the condition. These application notes provide a comprehensive overview of the use of this compound in established in vivo animal models of ED, complete with detailed experimental protocols and a summary of key efficacy data.
Mechanism of Action: The NO/cGMP Pathway
Penile erection is a hemodynamic process governed by the relaxation of the corpus cavernosum smooth muscle. This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Upon sexual stimulation, NO is released from non-adrenergic, non-cholinergic (NANC) nerve terminals and endothelial cells, which in turn activates soluble guanylate cyclase (sGC). sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of proteins that results in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This allows for increased blood flow into the penis, causing an erection. The action of cGMP is terminated by PDE5, which hydrolyzes cGMP to its inactive form, GMP. This compound's therapeutic effect stems from its potent and selective inhibition of PDE5, which prevents the degradation of cGMP, thereby amplifying the NO-mediated signaling cascade and enhancing erectile function.[1]
Common In Vivo Animal Models of Erectile Dysfunction
The rat is the most commonly used species for in vivo studies of erectile dysfunction due to its anatomical and physiological similarities to humans in the context of erectile function, as well as its cost-effectiveness and ease of handling.[2][3][4]
1. Cavernous Nerve Injury (CNI) Model: This model is widely used to mimic the erectile dysfunction that often occurs following radical prostatectomy.[1] The injury is typically induced by crushing or transecting the cavernous nerves.[2][3][4]
2. Diabetic Model: Diabetes mellitus is a major risk factor for ED.[1] Animal models of both type 1 and type 2 diabetes are utilized. Type 1 diabetes is commonly induced by a single high-dose injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.
3. Aged Model: The incidence of ED increases with age. Aged rats (typically 24 months or older) naturally exhibit decreased erectile function and are used to study the mechanisms of age-related ED.
4. Arteriogenic Model: This model simulates ED caused by vascular insufficiency. It is typically created by ligating the internal iliac or pudendal arteries, which reduces arterial inflow to the penis.[5]
Quantitative Data on this compound Efficacy
The primary endpoint for assessing erectile function in these animal models is the measurement of the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. The data is often presented as the ratio of the maximal ICP to the mean arterial pressure (MAP) to normalize for systemic blood pressure changes.
Table 1: Efficacy of this compound in a Cavernous Nerve Injury Rat Model [6]
| Treatment Group | Smooth Muscle/Collagen Ratio | Apoptosis (cells/mm²) |
| Sham Operation | 49.5 ± 2.1 | 1.2 ± 0.3 |
| Bilateral Cavernous Nerve Resection (BCNX) | 18.9 ± 3.5 | 4.1 ± 0.5 |
| BCNX + this compound (30 mg/L in drinking water) | 45.2 ± 4.2 | 1.5 ± 0.4 |
Table 2: Efficacy of this compound in a Diabetic Rat Model [7]
| Treatment Group | Max ICP/MAP Ratio |
| Control | 0.78 ± 0.06 |
| Diabetic | 0.29 ± 0.05 |
| Diabetic + this compound (10 mg/kg, oral) | 0.65 ± 0.07 |
| Diabetic + this compound + Resveratrol | 0.75 ± 0.08 |
Table 3: Efficacy of Chronic this compound in an Arteriogenic ED Rat Model [5][8]
| Treatment Group | Area of ICP/MAP | Smooth Muscle/Collagen Ratio |
| Control (Sham) | 0.18 ± 0.02 | 30.1 ± 2.5 |
| Ligation (Arteriogenic ED) | 0.07 ± 0.01 | 19.8 ± 1.8 |
| Ligation + this compound (4.0 mg/kg/day, oral) | 0.15 ± 0.02 | 28.5 ± 2.1 |
Experimental Protocols
Protocol 1: Induction of Cavernous Nerve Injury (Crush Injury) in Rats
Materials:
-
Male Sprague-Dawley rats (12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors, hemostat)
-
Suture material
-
Warming pad
Procedure:
-
Anesthetize the rat and shave the lower abdomen.
-
Place the rat in a supine position on a warming pad.
-
Make a lower midline abdominal incision to expose the pelvic viscera.
-
Identify the major pelvic ganglia (MPG) and the cavernous nerves (CN) located posterolateral to the prostate.
-
Carefully isolate the CNs.
-
Using a small hemostat, crush each CN for 2 minutes.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative analgesia and monitor the animal for recovery.
Protocol 2: Measurement of Erectile Function via Intracavernosal Pressure (ICP)
Materials:
-
Anesthetized rat from an ED model or control group
-
Pressure transducers and data acquisition system
-
Bipolar hook electrode and electrical stimulator
-
23-gauge needle connected to a pressure transducer via polyethylene tubing
-
Heparinized saline
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Expose and cannulate the carotid artery for MAP measurement.
-
Expose the cavernous nerve and place a bipolar electrode around it.
-
Insert a 23-gauge needle filled with heparinized saline into the corpus cavernosum for ICP measurement.
-
Administer this compound or vehicle (e.g., by oral gavage 30 minutes prior to stimulation).
-
Stimulate the cavernous nerve with appropriate parameters (e.g., 5V, 20 Hz, 5-msec pulse width for 1 minute).
-
Record ICP and MAP continuously using a data acquisition system.
-
Calculate the ratio of the maximal ICP to the MAP.
Protocol 3: this compound Formulation and Administration (Oral Gavage)
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needle (20-gauge, 1.5 inches for rats)
-
Syringe
Procedure:
-
Prepare the desired concentration of this compound in the chosen vehicle. For a 10 mg/kg dose in a 300g rat, this would be 3 mg of this compound. If the dosing volume is 1 ml, the concentration would be 3 mg/ml.
-
Gently restrain the rat.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion depth of the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle and return the rat to its cage.
Protocol 4: Histological and Molecular Analysis of Penile Tissue
1. Tissue Collection and Preparation:
-
At the end of the experiment, euthanize the rat and excise the penis.
-
For histology, fix the mid-shaft of the penis in 10% neutral buffered formalin.
-
For molecular analysis, snap-freeze the remaining penile tissue in liquid nitrogen and store at -80°C.
2. Masson's Trichrome Staining for Fibrosis Assessment:
-
Embed the formalin-fixed penile tissue in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue according to a standard Masson's trichrome protocol.
-
Collagen will be stained blue, and smooth muscle will be stained red.
-
Quantify the smooth muscle to collagen ratio using image analysis software.
3. TUNEL Assay for Apoptosis Detection:
-
Use a commercially available TUNEL assay kit for paraffin-embedded tissue.
-
Follow the manufacturer's instructions for deparaffinization, rehydration, and proteinase K digestion.
-
Incubate the sections with TdT and a labeled nucleotide (e.g., FITC-dUTP).
-
Counterstain the nuclei with DAPI.
-
Visualize the apoptotic cells (green fluorescence) using a fluorescence microscope.
-
Quantify the number of apoptotic cells per unit area.
4. Western Blot for eNOS and nNOS Expression:
-
Homogenize the frozen penile tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against eNOS, nNOS, and a loading control (e.g., β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry.
Conclusion
The in vivo animal models of erectile dysfunction described in these application notes provide a robust platform for the preclinical evaluation of this compound and other potential therapeutic agents. The detailed protocols for model induction, efficacy assessment, and tissue analysis offer a standardized approach for researchers in the field of sexual medicine and drug development. The quantitative data presented herein demonstrates the efficacy of this compound in reversing the pathophysiological changes associated with various forms of erectile dysfunction in these models.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. essm.org [essm.org]
- 5. Chronic this compound treatment improves erectile function via structural maintenance of penile corpora cavernosa in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents fibrosis and loss of corporal smooth muscle that occurs after bilateral cavernosal nerve resection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of chronic this compound treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving Vardenafil for In Vitro Experiments
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By preventing the degradation of cGMP, this compound leads to smooth muscle relaxation and vasodilation.[1] Its primary application is in the treatment of erectile dysfunction, but its mechanism of action makes it a valuable tool for in vitro research in areas like smooth muscle physiology, signal transduction, and drug development.[1][2]
A significant challenge for in vitro studies is this compound's low aqueous solubility.[3][4] this compound hydrochloride has a water solubility of approximately 0.11 mg/mL, which is pH-dependent.[3][4] Therefore, a proper dissolution protocol is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving and preparing this compound solutions for use in typical in vitro experiments.
Data Presentation: this compound Solubility
The solubility of this compound varies significantly depending on the solvent and the specific salt form (e.g., this compound hydrochloride trihydrate). The following table summarizes the reported solubility in common laboratory solvents.
| Solvent | Form | Solubility | Reference |
| DMSO | This compound Hydrochloride Hydrate | ~2 mg/mL | [5] |
| This compound Hydrochloride | ≥ 13.3 mg/mL to 100 mg/mL | [3] | |
| Ethanol | This compound Hydrochloride Hydrate | ~0.5 mg/mL | [5] |
| This compound Hydrochloride | ~0.5 mg/mL to ≥3.42 mg/mL (may require warming) | [3] | |
| Dimethylformamide (DMF) | This compound Hydrochloride Hydrate | ~0.3 mg/mL | [5] |
| Water | This compound Hydrochloride | ~0.11 mg/mL (pH-dependent) | [3][4] |
| This compound | 0.4 mg/mL | [6] | |
| PBS (pH 7.2) | This compound Hydrochloride Hydrate | ~10 mg/mL | [5] |
Note: Discrepancies in reported solubility values may arise from different experimental conditions, purity of the compound, and the specific salt form used.
Signaling Pathway of this compound
This compound exerts its effect by intervening in the NO/cGMP signaling cascade. The process begins with the release of nitric oxide (NO), which activates guanylate cyclase. This enzyme then converts guanosine triphosphate (GTP) into cGMP, the second messenger that mediates smooth muscle relaxation. This compound's role is to inhibit PDE5, the enzyme that degrades cGMP, thereby prolonging its action.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound, typically in DMSO, which is the recommended solvent for this purpose.[3][7]
Materials:
-
This compound powder (hydrochloride salt is common)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired amount of this compound powder into a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM). Add the calculated volume of DMSO to the vial containing the this compound powder.[8]
-
Dissolution: Tightly cap the vial and vortex vigorously until the powder is completely dissolved.[7][8]
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or apply gentle warming (e.g., 37°C) to aid dissolution.[3][7] Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][8] The solid compound is stable for years at -20°C.[5]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, buffer) for immediate use in experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous experimental medium (e.g., DMEM, PBS) pre-warmed to 37°C
-
Sterile conical tubes and micropipettes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Prevent Precipitation: To avoid the compound "crashing out" or precipitating upon dilution, it is crucial to add the DMSO stock to the larger volume of aqueous medium while gently swirling or vortexing the medium.[7][9]
-
Serial Dilution: Prepare working solutions by performing serial dilutions from the stock solution directly into the pre-warmed experimental medium.[7] This gradual reduction in DMSO concentration helps maintain solubility.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is kept to a minimum, typically at or below 0.5%, to prevent solvent-induced cytotoxicity.[8] A final concentration of 0.1% is often preferred.[9]
-
Vehicle Control: Always prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound tested. This is essential to distinguish the effects of the compound from those of the solvent.[8]
-
Immediate Use: It is recommended to prepare working solutions fresh and use them immediately, as this compound's stability in aqueous solutions for more than one day is not recommended.[5][7]
Experimental Workflow Example: Cell-Based PDE5 Inhibition Assay
This workflow outlines a typical experiment to measure the inhibitory effect of this compound on PDE5 activity in a cell-based model.
References
- 1. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combinations of Freeze-Dried Amorphous this compound Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound Oral Dispersible Films (ODFs) with Advanced Dissolution, Palatability, and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Vardenafil Dosage Calculation in Preclinical Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. By blocking the cGMP-degrading action of PDE5, this compound leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in various physiological processes, including vasodilation.[1] This mechanism of action has made it a subject of interest in a variety of preclinical research areas beyond its primary indication for erectile dysfunction, such as bone healing and cardiovascular applications.[1] Accurate dosage calculation is critical for the successful design and interpretation of preclinical studies in rat models. This document provides a comprehensive guide to calculating and administering this compound in such studies, complete with experimental protocols and relevant data.
Dosage Calculation for Preclinical Rat Studies
The appropriate dosage of this compound in rats is dependent on the specific research question, the route of administration, and the desired therapeutic effect. Dosages in published studies vary, reflecting different experimental designs and endpoints.
Allometric Scaling for Human Equivalent Dose (HED) Conversion
Allometric scaling is a method used to extrapolate drug doses between species based on body surface area, which is considered more accurate than simple weight-based conversions.[2][3] The formula to convert a human dose to a rat dose (Animal Equivalent Dose, AED) is as follows:
AED (mg/kg) = Human Dose (mg/kg) x (Km_human / Km_rat)
Where:
-
Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
-
The established Km for humans is 37.
Therefore, the conversion factor from human to rat is approximately 6.2 (37 / 6).
Example Calculation: For a human dose of 20 mg for a 60 kg individual (0.33 mg/kg): Rat Dose (mg/kg) = 0.33 mg/kg * 6.2 ≈ 2.05 mg/kg
It is crucial to note that allometric scaling provides an estimate, and the optimal dose should be determined empirically through dose-response studies.
Reported this compound Dosages in Rat Studies
Several studies have investigated the effects of this compound in rats for various conditions, utilizing a range of oral dosages.
| Study Focus | Rat Strain | This compound Dose (mg/kg/day) | Route of Administration | Reference |
| Bone Fracture Healing | Not Specified | 5 and 10 | Oral Gavage | [1] |
| Arteriogenic Erectile Dysfunction | Wistar-ST | 0.4 (low-dose) and 4.0 (high-dose) | Not Specified | [4] |
| Arteriogenic Erectile Dysfunction | Not Specified | 4.0 | Not Specified | [5][6] |
| Paroxetine-induced Erectile Dysfunction | Not Specified | 0.3 | Intravenous | [7] |
| Female Sexual Function | Ovariectomized Female Rats | 3 and 10 | Per Os (Oral) | [8] |
Pharmacokinetic Parameters of this compound in Rats
Understanding the pharmacokinetic profile of this compound in rats is essential for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters following oral administration.
| Parameter | Value | Unit | Rat Strain | Reference |
| Dose | 10 | mg/kg | Sprague-Dawley | [9] |
| Cmax | ~75.36 | ng/mL | Sprague-Dawley | [9] |
| Tmax | ~1.42 | h | Sprague-Dawley | [9] |
| AUC₀₋t | ~174.38 | ng·h/mL | Sprague-Dawley | [9] |
| Half-life (t½) | ~4-5 | h | Sprague-Dawley | [9] |
Note: These values are compiled from different studies and should be used as a reference. Experimental conditions such as the vehicle used and the specific strain of rat can influence pharmacokinetic outcomes.[9]
Experimental Protocols
Oral Gavage Administration Protocol
Oral gavage is a common and reliable method for administering precise doses of this compound to rats.[1]
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., saline solution, distilled water, or 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for the rat's weight)
-
Syringes
-
Scale for accurate weighing of animals
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
Dissolve the this compound in the chosen vehicle to a known concentration. Ensure the solution is homogenous. Gentle heating or sonication may be required for complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each rat immediately before dosing to calculate the exact volume of the this compound solution to be administered.
-
Gently restrain the rat to immobilize its head and straighten its neck and back.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Avoid entering the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Withdraw the needle gently and monitor the animal for any signs of distress.
-
Assessment of Erectile Function Protocol
A common method to assess the efficacy of this compound in erectile dysfunction models is by measuring the intracavernous pressure (ICP).[4][5]
Materials:
-
Anesthesia (e.g., urethane)
-
Pressure transducer
-
Amplifier and data acquisition system
-
Bipolar platinum electrodes
-
Electrical stimulator
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat.
-
Expose the carotid artery and insert a cannula connected to a pressure transducer to monitor mean arterial pressure (MAP).
-
Expose the crus of the penis and insert a 23-gauge needle connected to another pressure transducer to measure ICP.
-
-
Cavernous Nerve Stimulation:
-
Isolate the cavernous nerve.
-
Place bipolar platinum electrodes around the cavernous nerve.
-
Deliver electrical stimulation at varying frequencies (e.g., 1-20 Hz) for a set duration (e.g., 60 seconds).
-
-
Data Acquisition and Analysis:
-
Record the maximal ICP and MAP during stimulation.
-
Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.[5]
-
Compare the ICP/MAP ratios between control and this compound-treated groups.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. This leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.
Preclinical Rat Study Experimental Workflow
A typical workflow for a preclinical study investigating the effects of this compound in a rat model.
References
- 1. Effects of different this compound doses on bone healing in a rat fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion between animals and human [targetmol.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Chronic this compound treatment improves erectile function via structural maintenance of penile corpora cavernosa in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic this compound treatment persist after end of treatment in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination of testosterone and this compound increases female sexual functioning in sub-primed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Measuring Vardenafil's PDE5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1] By inhibiting the degradation of cGMP, this compound enhances the effects of nitric oxide (NO), a key signaling molecule in various physiological processes, including smooth muscle relaxation.[2] This application note provides detailed protocols for cell-based assays to quantify the inhibitory activity of this compound on PDE5, a critical step in drug discovery and development.
The primary mechanism of action of this compound involves the NO/sGC/cGMP signaling pathway. In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. PDE5 then specifically hydrolyzes cGMP to 5'-GMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, resulting in the activation of downstream effectors like protein kinase G (PKG) and subsequent smooth muscle relaxation.
Data Presentation: this compound Potency and Selectivity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the in vitro potency and selectivity of this compound against various phosphodiesterase isoforms.
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Ratio (this compound IC50 / PDE5 IC50) |
| PDE1 | 180[1] | 260 | 257 |
| PDE2 | >1000[1] | >1000 | >1428 |
| PDE3 | >1000[1] | >1000 | >1428 |
| PDE4 | >1000[1] | >1000 | >1428 |
| PDE5 | 0.7[1] | 6.6[1] | 1 |
| PDE6 | 11[1] | 62 | 16 |
| PDE11 | - | - | - |
Note: Lower IC50 values indicate higher potency. The selectivity ratio indicates this compound's preference for inhibiting PDE5 over other isoforms. A higher ratio signifies greater selectivity. Data is primarily from biochemical assays using purified enzymes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound and the general workflow for cell-based assays to measure its inhibitory effect.
Experimental Protocols
Two common and robust methods for quantifying intracellular cGMP levels in response to this compound treatment are presented below: a competitive immunoassay and a biosensor-based assay.
Protocol 1: cGMP Competitive Immunoassay (ELISA)
This protocol describes the measurement of intracellular cGMP accumulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Principle:
This assay is a competitive immunoassay where cGMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding sites on a microplate coated with an anti-cGMP antibody. The amount of HRP-bound cGMP is inversely proportional to the concentration of cGMP in the sample. The signal is developed with a chromogenic substrate and measured using a microplate reader.
2. Materials and Reagents:
-
Cell Line: Human corpus cavernosum smooth muscle cells (hCCSMCs) or a cell line engineered to express PDE5 (e.g., HEK293-PDE5).
-
This compound: Stock solution in DMSO.
-
NO Donor: Sodium Nitroprusside (SNP) or S-Nitroso-N-acetyl-DL-penicillamine (SNAP).
-
Non-specific PDE Inhibitor (Positive Control): 3-isobutyl-1-methylxanthine (IBMX).
-
Assay Kit: Commercial cGMP competitive ELISA kit.
-
Cell Lysis Buffer: 0.1 M HCl.
-
Other: 96-well cell culture plates, microplate reader (450 nm), standard laboratory equipment.
3. Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for HEK293-PDE5) and culture overnight.
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C. Include a positive control with a non-specific PDE inhibitor like IBMX.
-
Stimulate cGMP production by adding an NO donor (e.g., 10 µM SNP) to each well and incubate for 10-15 minutes at 37°C.[2]
-
Immediately proceed to cell lysis to prevent cGMP degradation.
4. Cell Lysis:
-
Aspirate the medium from all wells.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and inactivate PDE activity.
-
Incubate the plate at room temperature for 20 minutes, preferably on a plate shaker to ensure complete lysis.
-
The cell lysates can be used immediately or stored at -80°C.
5. cGMP Measurement (refer to the specific ELISA kit manual for detailed instructions):
-
Prepare cGMP standards according to the kit instructions.
-
Add standards and cell lysates to the antibody-coated 96-well plate.
-
Add HRP-conjugated cGMP to each well.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Add a stop solution and measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cGMP levels.
Protocol 2: FRET/BRET-Based cGMP Biosensor Assay
This protocol utilizes genetically encoded biosensors that report changes in intracellular cGMP levels in real-time in living cells.
1. Principle:
FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) biosensors for cGMP typically consist of a cGMP-binding domain flanked by a donor and an acceptor fluorophore (for FRET) or a luciferase and a fluorescent protein (for BRET). Binding of cGMP induces a conformational change in the biosensor, altering the distance or orientation between the donor and acceptor, thus changing the FRET or BRET efficiency. This change can be measured as a ratiometric signal, providing a real-time readout of intracellular cGMP dynamics.
2. Materials and Reagents:
-
Cell Line: A suitable cell line (e.g., HEK293) that can be transiently or stably transfected with the cGMP biosensor plasmid.
-
cGMP Biosensor Plasmid: A plasmid encoding a FRET or BRET-based cGMP sensor.
-
Transfection Reagent: A suitable reagent for plasmid transfection (e.g., Lipofectamine).
-
This compound: Stock solution in DMSO.
-
NO Donor: Sodium Nitroprusside (SNP) or similar.
-
Imaging/Detection System: A fluorescence microscope equipped for FRET imaging or a plate reader capable of BRET measurements.
3. Cell Culture and Transfection:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or 96-well plates for plate reader assays).
-
Transfect the cells with the cGMP biosensor plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
4. Live-Cell Imaging/Measurement:
-
Replace the culture medium with a suitable imaging buffer (e.g., HBSS).
-
Acquire a baseline FRET/BRET signal.
-
Add various concentrations of this compound to the cells and incubate for a desired period (e.g., 15-30 minutes).
-
Stimulate cGMP production by adding an NO donor.
-
Record the change in the FRET/BRET ratio over time.
5. Data Analysis:
-
Calculate the change in the FRET/BRET ratio in response to this compound and the NO donor.
-
Plot the change in the ratiometric signal against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value for this compound's effect on cGMP accumulation.
Conclusion
The provided application notes and protocols describe robust and reliable cell-based methods for quantifying the inhibitory effect of this compound on PDE5. The choice between an immunoassay and a biosensor-based assay will depend on the specific experimental needs, such as the requirement for endpoint versus real-time measurements and the available instrumentation. These assays are essential tools for the characterization of PDE5 inhibitors and for advancing research in cGMP-mediated signaling pathways.
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by this compound, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vardenafil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantitative analysis of Vardenafil using High-Performance Liquid Chromatography (HPLC). This compound is a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1] Accurate and precise quantification of this compound is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies.[1]
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug substances and pharmaceutical formulations. The described methods are sensitive, accurate, and specific, making them suitable for routine analysis in a laboratory setting.
Comparative Summary of HPLC Methods for this compound Quantification
Several validated HPLC methods have been reported for the quantification of this compound. The following tables summarize the key chromatographic conditions and performance characteristics of three distinct methods, allowing for easy comparison.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase (Column) | Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm)[2] | Supelcosil LC-18 (250 x 4 mm, 5 µm)[3] | Kromasil KR 100 C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1% Orthophosphoric Acid : Acetonitrile (80:20 v/v)[2] | 10mM Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v)[3] | Potassium Dihydrogen Phosphate : Acetonitrile (70:30 v/v)[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 247 nm[2] | 230 nm[3] | 230 nm[4] |
| Column Temperature | 30°C[2] | Not Specified | Not Specified |
| Injection Volume | 10 µL[2] | 20 µL[3] | Not Specified |
| Run Time | 10 min[2] | < 15 min[4] | < 15 min[4] |
Table 2: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| Retention Time (min) | 2.53[2] | 5.8[3] | 6.4[4] |
| Linearity Range | 0.0025 - 6 µg/mL[2] | 10 - 1000 µg/mL[3] | 10 - 1500 ng/mL[4] |
| Correlation Coefficient (r²) | 0.999[2] | 0.9996[3] | Not Specified |
| Limit of Detection (LOD) | 56.91 ng/mL[2] | 0.10 µg/mL[3] | 5 ng/mL[4] |
| Limit of Quantification (LOQ) | 172.44 ng/mL[2] | 0.31 µg/mL[3] | 10 ng/mL[4] |
| Accuracy (% Recovery) | 99.20% - 100.43%[2] | 103% - 107%[3] | Not Specified |
| Precision (% RSD) | < 2%[2] | 0.45%[3] | Not Specified |
Detailed Experimental Protocol (Based on Method 1)
This section provides a step-by-step protocol for the quantification of this compound based on a validated, rapid, and sensitive RP-HPLC method.[2]
Materials and Reagents
-
This compound Hydrochloride Trihydrate reference standard
-
Acetonitrile (HPLC grade)[2]
-
Orthophosphoric Acid (analytical grade)[2]
-
Water (HPLC grade, freshly prepared)[2]
-
Methanol (HPLC grade)
-
0.45 µm Nylon membrane filters[2]
-
This compound tablets (e.g., Varimax 20)[2]
Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., Agilent Zorbax Bonus-RP, 250x4.6 mm, 5 µm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
Sonicator
-
pH meter
Preparation of Solutions
3.3.1. Mobile Phase Preparation (0.1% Orthophosphoric Acid : Acetonitrile, 80:20 v/v)
-
Carefully add 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water to prepare a 0.1% solution.
-
Mix 800 mL of the 0.1% orthophosphoric acid solution with 200 mL of acetonitrile.
-
Degas the mobile phase by sonicating for 15-20 minutes or by vacuum filtration through a 0.45 µm nylon membrane filter.[2]
3.3.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions for calibration.
3.3.3. Sample Preparation (from Tablets)
-
Weigh and finely powder a sufficient number of this compound tablets to obtain a powder equivalent to 20 mg of this compound.[2]
-
Transfer the powdered sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter to remove any undissolved excipients.[2]
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).[2]
Chromatographic Analysis
-
Set up the HPLC system with the specified column and chromatographic conditions (see Table 1, Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Inject 10 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of ≥ 0.999 indicates good linearity.[2]
-
Calculate the concentration of this compound in the sample solutions using the regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of this compound.
Method Validation Parameters
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
Application Notes and Protocols for Vardenafil Administration in Conscious Rabbit Models for Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and efficacy testing of vardenafil in conscious rabbit models of erectile dysfunction. The protocols outlined below are based on established methodologies to ensure reliable and reproducible results for the evaluation of phosphodiesterase type 5 (PDE5) inhibitors.
Introduction
This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The conscious rabbit model is a well-established and simple quantitative model for assessing the oral and intravenous efficacy of compounds like this compound that influence penile erection.[3][4][5] This model avoids the confounding effects of anesthesia and allows for the direct observation of erectile responses.[4][5] Efficacy is primarily determined by measuring the dose-dependent increase in penile erection, often assessed by the length of the uncovered penile mucosa or by monitoring intracavernosal pressure (ICP).[3][6]
This compound's Mechanism of Action
Penile erection is a physiological process involving the relaxation of smooth muscle in the corpus cavernosum and the dilation of blood vessels, leading to increased blood flow. This process is mediated by nitric oxide (NO), which is released from nerve endings and endothelial cells during sexual stimulation.[1][7] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[7] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[1][7]
This compound exerts its effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum.[1][2][7] By blocking PDE5, this compound leads to an accumulation of cGMP, thereby prolonging its vasodilatory effects and facilitating penile erection in the presence of sexual stimulation.[1][7]
Caption: this compound's mechanism of action in facilitating penile erection.
Experimental Protocols
Animal Model
-
Species: Male New Zealand White rabbits are commonly used.
-
Housing: Animals should be housed individually in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
-
Acclimation: Allow for an acclimation period of at least one week before the start of the experiments.
This compound Administration
This compound can be administered via oral gavage or intravenous injection.
3.2.1. Oral Administration Protocol
-
Preparation of this compound Solution: this compound hydrochloride is dissolved in a suitable vehicle, such as distilled water or a 0.5% Cremophor EL solution.
-
Dosing: this compound is administered orally at doses ranging from 1 to 30 mg/kg.[3] A vehicle control group should be included in the study design.
-
Procedure:
-
Gently restrain the conscious rabbit.
-
Administer the prepared this compound solution or vehicle using a gavage needle.
-
Observe the animal for any signs of distress.
-
3.2.2. Intravenous Administration Protocol
-
Catheterization: For repeated intravenous administration, a marginal ear vein can be catheterized under local anesthesia.
-
Preparation of this compound Solution: this compound hydrochloride is dissolved in sterile saline.
-
Dosing: this compound is administered intravenously at doses ranging from 0.1 to 3 mg/kg.[4][5]
-
Procedure:
-
Place the conscious rabbit in a restraining box.
-
Administer the this compound solution or vehicle through the catheterized ear vein.
-
Flush the catheter with saline to ensure complete delivery of the dose.
-
Efficacy Assessment
3.3.1. Measurement of Penile Erection
This is a non-invasive method to quantify the erectile response in conscious rabbits.[3][4][5]
-
Procedure:
-
Gently place the rabbit on a table.
-
Carefully extrude the penis from the prepuce.
-
Measure the length of the uncovered penile mucosa using a calibrated ruler or calipers.
-
Measurements are taken before and at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The change in the length of the uncovered penile mucosa from baseline is calculated to determine the erectile response.
3.3.2. Measurement of Intracavernosal Pressure (ICP)
This is a more direct and quantitative method to assess erectile function but is typically performed in anesthetized animals due to its invasive nature.[6] However, telemetric approaches for conscious, freely moving animals are available.[8]
-
Surgical Preparation (Anesthetized Model):
-
Anesthetize the rabbit (e.g., with a mixture of ketamine and xylazine).
-
Isolate the carotid artery for systemic arterial pressure (SAP) monitoring.
-
Insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Isolate the pelvic nerve for electrical stimulation to induce erection.[6]
-
-
Procedure:
-
Administer this compound intravenously or intracavernosally.
-
Stimulate the pelvic nerve at submaximal frequencies (e.g., 2.5 or 6 Hz).[6]
-
Record ICP and SAP continuously.
-
-
Data Analysis: The erectile response is expressed as the ratio of ICP to SAP (ICP/SAP).[6]
Caption: Experimental workflow for this compound efficacy testing in conscious rabbits.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of dose-dependent effects and time-course of action.
Table 1: Dose-Dependent Efficacy of Oral this compound on Penile Erection in Conscious Rabbits
| This compound Dose (mg/kg, p.o.) | Maximum Increase in Uncovered Penile Mucosa (mm) | Time to Peak Effect (minutes) |
| Vehicle | Minimal Change | N/A |
| 1 | Significant Increase | ~30-60 |
| 3 | Greater Increase | ~30-60 |
| 10 | Maximal Increase | ~30-60 |
| 30 | Sustained Maximal Increase | ~30-60 |
Data presented is a representative summary based on published findings.[3]
Table 2: Dose-Dependent Efficacy of Intravenous this compound on Penile Erection in Conscious Rabbits
| This compound Dose (mg/kg, i.v.) | Maximum Increase in Uncovered Penile Mucosa (mm) | Onset of Action (minutes) |
| Vehicle | Minimal Change | N/A |
| 0.1 | Noticeable Increase | < 15 |
| 0.3 | Significant Increase | < 15 |
| 1 | Strong Increase | < 10 |
| 3 | Maximal Increase | < 10 |
Data presented is a representative summary based on published findings.[4][5]
Table 3: Comparative Efficacy of Intravenous this compound and Sildenafil on Intracavernosal Pressure (ICP) in Anesthetized Rabbits
| Drug (Dose, µg/kg, i.v.) | Peak ICP/SAP Ratio | Threshold Dose for Facilitation of Erection (µg/kg) | Response Duration at 10 µg/kg (seconds) |
| This compound (1-30) | Dose-dependent increase | 3 | 169 ± 23 |
| Sildenafil (10-30) | Dose-dependent increase | 10 | 137 ± 31 |
Data presented is a representative summary based on published findings.[6]
Potentiation of Efficacy with Nitric Oxide Donors
The efficacy of this compound is significantly enhanced by the co-administration of a nitric oxide (NO) donor, such as sodium nitroprusside (SNP).[3][4] This potentiation highlights the synergistic effect of increased cGMP production (via NO donation) and decreased cGMP degradation (via this compound's PDE5 inhibition).[3] Conversely, the administration of an NO-synthase inhibitor like L-NAME abolishes the erectogenic effect of this compound, confirming its dependence on the NO/cGMP pathway.[4][5]
Conclusion
The conscious rabbit model provides a valuable and reliable platform for the preclinical evaluation of this compound and other PDE5 inhibitors. The methodologies described in these application notes, from drug administration to efficacy assessment, offer a standardized approach for obtaining robust and reproducible data. The quantitative endpoints, particularly the measurement of uncovered penile mucosa and intracavernosal pressure, allow for a clear determination of the dose-dependent and time-course effects of these compounds. These protocols are essential for researchers and professionals in the field of drug development for erectile dysfunction.
References
- 1. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The oral efficacy of this compound hydrochloride for inducing penile erection in a conscious rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A conscious-rabbit model to study this compound hydrochloride and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Efficacy of this compound and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vardenafil in Mild Cognitive Impairment due to Alzheimer's Disease
Topic: Experimental design for Vardenafil clinical trials for new indications: Mild Cognitive Impairment due to Alzheimer's Disease.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is currently approved for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation.[3] Emerging preclinical and clinical evidence suggests that this pathway may also play a crucial role in neuroprotection, synaptic plasticity, and cerebral blood flow, indicating a potential therapeutic role for PDE5 inhibitors in neurodegenerative disorders such as Alzheimer's disease (AD).[4] Preclinical studies have demonstrated that PDE5 inhibitors can improve cognitive function in various animal models.[1][4] Furthermore, some observational studies in humans have suggested an association between the use of sildenafil and this compound and a reduced risk of dementia.[1][5]
These application notes provide a comprehensive framework for a Phase IIa clinical trial to investigate the safety, tolerability, and preliminary efficacy of this compound for the treatment of Mild Cognitive Impairment due to Alzheimer's Disease (MCI due to AD).
Proposed Mechanism of Action in MCI due to AD
This compound's potential therapeutic effects in MCI due to AD are hypothesized to be multifactorial, primarily mediated by the inhibition of PDE5 in the central nervous system. This inhibition leads to an increase in cGMP levels, which in turn can:
-
Improve Cerebral Blood Flow: Enhanced vasodilation of cerebral vessels may counteract the hypoperfusion observed in early AD.[6]
-
Reduce Neuroinflammation: cGMP signaling has been shown to have anti-inflammatory effects, potentially mitigating the chronic neuroinflammation characteristic of AD.[6]
-
Enhance Synaptic Plasticity: The NO/cGMP pathway is integral to long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
-
Promote Neurogenesis: Some studies suggest that PDE5 inhibitors may promote the birth of new neurons in the hippocampus.
Clinical Trial Protocol: A Phase IIa, Randomized, Double-Blind, Placebo-Controlled Study
Title: A Phase IIa Study to Evaluate the Safety, Tolerability, and Efficacy of this compound in Subjects with Mild Cognitive Impairment due to Alzheimer's Disease.
Study Objectives:
-
Primary Objective: To assess the safety and tolerability of this compound in subjects with MCI due to AD.
-
Secondary Objectives:
-
To evaluate the preliminary efficacy of this compound on cognitive function compared to placebo.
-
To assess the effect of this compound on activities of daily living.
-
-
Exploratory Objectives:
-
To investigate the effect of this compound on cerebrospinal fluid (CSF) and plasma biomarkers of AD pathology and neurodegeneration.
-
To explore the impact of this compound on cerebral blood flow as measured by functional magnetic resonance imaging (fMRI).
-
Subject Selection Criteria
| Inclusion Criteria | Exclusion Criteria |
| 1. Male and female subjects aged 55-85 years. | 1. Diagnosis of dementia. |
| 2. Diagnosis of MCI due to AD, confirmed by clinical assessment and biomarker evidence (e.g., positive amyloid PET scan or abnormal CSF Aβ42/tau ratio). | 2. Concomitant use of nitrates or nitric oxide donors.[7] |
| 3. Mini-Mental State Examination (MMSE) score ≥ 24. | 3. History of stroke or myocardial infarction within the last 6 months. |
| 4. Stable medical condition for at least 3 months prior to screening. | 4. Uncontrolled hypertension or hypotension. |
| 5. Availability of a reliable study partner. | 5. Severe hepatic or renal impairment. |
| 6. Written informed consent from the subject and study partner. | 6. Use of other PDE5 inhibitors. |
Treatment Regimen
-
Treatment Arm: this compound 10 mg, administered orally, once daily in the evening.
-
Control Arm: Matching placebo, administered orally, once daily in the evening.
-
Duration of Treatment: 24 weeks.
Study Endpoints
| Endpoint Category | Endpoint | Assessment Tool/Method | Timepoints |
| Primary | Safety and Tolerability | Adverse event monitoring, vital signs, ECGs, clinical laboratory tests | Baseline, Weeks 4, 12, 24 |
| Secondary | Cognitive Function | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)[8][9] | Baseline, Week 24 |
| Global Clinical Change | Clinical Dementia Rating-Sum of Boxes (CDR-SB)[8][9] | Baseline, Week 24 | |
| Activities of Daily Living | Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)[8][9] | Baseline, Week 24 | |
| Exploratory | CSF Biomarkers | Aβ42, p-tau, total tau | Baseline, Week 24 |
| Plasma Biomarkers | p-tau217, Neurofilament light chain (NfL), Glial fibrillary acidic protein (GFAP)[10][11] | Baseline, Weeks 12, 24 | |
| Cerebral Blood Flow | Arterial Spin Labeling (ASL) fMRI | Baseline, Week 24 |
Experimental Protocols
Cognitive and Functional Assessments
Protocol: Standardized neuropsychological assessments will be conducted by a trained and certified rater.
-
ADAS-Cog: The 11-item version will be administered to assess memory, language, and praxis.
-
CDR-SB: A semi-structured interview with the subject and study partner will be conducted to stage the severity of cognitive impairment.
-
ADCS-ADL: The study partner will be interviewed to assess the subject's ability to perform activities of daily living.
Biomarker Collection and Analysis
Protocol:
-
CSF Collection: Lumbar puncture will be performed at baseline and at the end of treatment. Samples will be aliquoted and stored at -80°C until analysis.
-
Plasma Collection: Blood samples will be collected at specified timepoints. Plasma will be separated, aliquoted, and stored at -80°C.
-
Analysis: Immunoassays (e.g., ELISA, Simoa) will be used to quantify the concentrations of Aβ42, p-tau, total tau, p-tau217, NfL, and GFAP.
Cerebral Blood Flow Measurement
Protocol:
-
ASL-fMRI: Subjects will undergo a non-invasive ASL-fMRI scan at baseline and at the end of treatment to quantify cerebral blood flow in key brain regions, such as the hippocampus and prefrontal cortex.
Data Presentation
| Parameter | This compound (n=50) | Placebo (n=50) | p-value |
| Baseline Characteristics | |||
| Age (years), mean (SD) | |||
| MMSE score, mean (SD) | |||
| Primary Endpoint | |||
| Incidence of Adverse Events (%) | |||
| Secondary Endpoints (Change from Baseline at Week 24) | |||
| ADAS-Cog score, mean (SD) | |||
| CDR-SB score, mean (SD) | |||
| ADCS-ADL score, mean (SD) | |||
| Exploratory Endpoints (Change from Baseline at Week 24) | |||
| CSF p-tau (pg/mL), mean (SD) | |||
| Plasma NfL (pg/mL), mean (SD) | |||
| Hippocampal CBF (mL/100g/min), mean (SD) |
Visualizations
Caption: Proposed mechanism of this compound in MCI due to AD.
Caption: Experimental workflow for the Phase IIa clinical trial.
References
- 1. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. regenerismen.com [regenerismen.com]
- 4. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitor drugs for use in dementia. – ADSP [adsp.niagads.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. COGNITIVE/CLINICAL ENDPOINTS FOR PRE-DEMENTIA AD TRIALS • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 8. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 9. Clinical Trial Endpoints and Their Clinical Meaningfulness in Early Stages of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into the use of biomarkers in clinical trials in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain neuron death occurs throughout life and increases with age, a natural human protein drug may halt neuron death in Alzheimer’s disease | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vardenafil for Cell Culture Experiments
Welcome to the technical support center for the use of Vardenafil in cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Troubleshooting Guide
This section addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations from nanomolar (nM) to micromolar (µM). For example, in human corpus cavernosum smooth muscle cells, 10-100 nM this compound in the presence of an NO donor significantly increased cGMP levels[1]. |
| Insufficient Nitric Oxide (NO) Stimulation: this compound's primary mechanism involves the potentiation of the NO/cGMP pathway. Without an adequate NO signal, the effect of this compound will be minimal. | Co-treat cells with a nitric oxide donor, such as sodium nitroprusside (SNP), to stimulate soluble guanylate cyclase (sGC) and cGMP production[2]. A typical starting concentration for SNP is 10 µM[1]. | |
| Cell Type Insensitivity: The target cells may not express sufficient levels of phosphodiesterase type 5 (PDE5), the primary target of this compound. | Verify PDE5 expression in your cell line using techniques like Western blot or qPCR. If PDE5 expression is low, consider using a different cell model or a positive control cell line known to express PDE5. | |
| This compound Precipitation in Culture Medium | Low Aqueous Solubility: this compound hydrochloride can precipitate when a concentrated DMSO stock is diluted into an aqueous cell culture medium. | Prepare a fresh working solution immediately before use. Perform serial dilutions to gradually decrease the solvent polarity. First, create an intermediate dilution in your aqueous buffer or medium, and then make the final dilution. Always add the stock solution to the buffer while vortexing for rapid mixing[3]. |
| Cell Viability Issues/Cytotoxicity | High this compound Concentration: Although generally well-tolerated, high concentrations of this compound may induce apoptosis in some cell types, such as B-chronic lymphocytic leukemia cells[4][5]. | Determine the cytotoxic concentration of this compound for your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion). Ensure your experimental concentrations are below this threshold. |
| DMSO Toxicity: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. | Keep the final DMSO concentration in your cell culture medium low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments[6]. | |
| Inconsistent or Variable Results | Repeated Freeze-Thaw Cycles of Stock Solution: This can lead to degradation of the compound. | Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage[6]. |
| Lack of a Positive Control: Without a positive control, it is difficult to ascertain if the experimental setup is functioning correctly. | Include a known PDE5 inhibitor, such as sildenafil, as a positive control to validate your assay. This compound has been shown to be a more potent PDE5 inhibitor than sildenafil in vitro[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cellular context?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5)[7][8]. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). In many cell types, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation. This enhanced cGMP signaling can result in various downstream effects, including smooth muscle relaxation and vasodilation[2][9].
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type dependent. A good starting point for a dose-response experiment is a range from 1 nM to 10 µM[2]. In human corpus cavernosum smooth muscle cells, concentrations of 10, 50, and 100 nM have been shown to be effective in increasing cGMP levels in the presence of an NO donor[1]. In studies on cystic fibrosis cell lines, 10 µM this compound was used[10].
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM)[2][6]. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability[6]. Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium or an appropriate buffer.
Q4: Do I need to use a nitric oxide (NO) donor with this compound?
A4: In most cases, yes. This compound enhances the effects of the NO/cGMP pathway by preventing cGMP degradation. Therefore, to observe a significant effect of this compound, the synthesis of cGMP needs to be stimulated. This is typically achieved by using an NO donor like sodium nitroprusside (SNP)[1][2].
Q5: Can this compound affect signaling pathways other than the cGMP pathway?
A5: While this compound is highly selective for PDE5, some studies suggest it may have effects independent of the cGMP/PKG signaling pathway in certain contexts, such as in the partial rescue of F508del-CFTR in cystic fibrosis cell lines[10][11]. Additionally, this compound has been shown to increase cell proliferation in the dentate gyrus through a mechanism linked to serotonin expression[12]. It has also been observed to induce caspase-dependent apoptosis in B-chronic lymphocytic leukemia cells[4][5].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: this compound Potency and Efficacy
| Parameter | Value | Cell/System | Reference |
| IC50 for PDE5 | 0.7 nM | Human PDE5 | [13] |
| Ki for PDE5 | 4.5 nM | Human corpus cavernosum smooth muscle cell extracts | [1] |
| cGMP Increase | 63-137% over basal levels | Human corpus cavernosum smooth muscle cells (with 10 µM SNP) | [1] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Human corpus cavernosum smooth muscle cells | 10, 50, 100 nM | Dose-dependent increase in intracellular cGMP | [1] |
| 16HBE14o- and CFBE41o- (human bronchial epithelial) | 10 µM | Fast and transient rise in intracellular cGMP | [10] |
| B-chronic lymphocytic leukemia (B-CLL) cells | Not specified, but more potent than sildenafil | Induction of caspase-dependent apoptosis | [4][5] |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Intracellular cGMP Levels
This protocol is adapted from studies on human corpus cavernosum smooth muscle cells[1][2].
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 96-well or 384-well)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sodium nitroprusside (SNP) solution (prepared fresh)
-
Serum-free cell culture medium
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Competitive cGMP ELISA kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for a few hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted this compound solutions or vehicle control to the respective wells.
-
Cell Stimulation: Prepare a fresh solution of SNP in serum-free medium. Add the SNP solution to achieve the desired final concentration (e.g., 10 µM). Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: After incubation, aspirate the medium and add cell lysis buffer to each well to lyse the cells and stop PDE activity. Incubate at room temperature for 10 minutes with gentle shaking.
-
cGMP Quantification: Follow the instructions provided with the competitive cGMP ELISA kit to measure the intracellular cGMP concentration in the cell lysates.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cell line of interest seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: this compound's mechanism of action in the NO/cGMP signaling pathway.
References
- 1. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by this compound, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sildenafil and this compound, types 5 and 6 phosphodiesterase inhibitors, induce caspase-dependent apoptosis of B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases cell proliferation in the dentate gyrus through enhancement of serotonin expression in the rat dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
Vardenafil solubility issues in aqueous buffers and solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with vardenafil in aqueous buffers and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
A1: this compound hydrochloride is classified as a poorly water-soluble drug.[1][2][3] Its aqueous solubility is approximately 0.11 mg/mL .[4][5] This low solubility can present challenges in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly pH-dependent. It exhibits higher solubility in acidic conditions (pH 1-5) and a significant decrease in solubility at neutral pH.[6][7] this compound hydrochloride trihydrate has an aqueous solubility high enough to dissolve a 10 mg dose in less than 250 mL of water or 0.1 M HCl and phosphate buffers up to pH 4.5.[6] However, its solubility decreases significantly at pH 6.8 and above.[6]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A3: This phenomenon, often called "crashing out," occurs because this compound is significantly more soluble in organic solvents like DMSO than in aqueous buffers.[8] When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to precipitate.
To prevent this, consider the following troubleshooting steps:
-
Lower the final concentration: Your target concentration may exceed this compound's solubility limit in the final aqueous buffer.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final aqueous solution can improve solubility.[8]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution to gradually decrease the organic solvent concentration.[1][8]
-
Add the stock solution to the buffer while vortexing: This ensures rapid mixing and can help prevent localized high concentrations that lead to precipitation.[1]
-
Prepare fresh solutions: this compound solutions, especially in aqueous buffers, may not be stable over long periods. It is recommended to prepare working solutions immediately before use.[8] Aqueous solutions are not recommended to be stored for more than one day.[9]
Q4: What are some common strategies to enhance the aqueous solubility of this compound?
A4: Several formulation strategies can be employed to improve the aqueous solubility of this compound:
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers like polyvinylpyrrolidone (PVP) or mannitol can significantly increase solubility.[2][3]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules (e.g., β-cyclodextrin or HP-β-cyclodextrin) can enhance its apparent solubility.[10][11]
-
Amorphous this compound: The amorphous form of this compound exhibits higher apparent solubility compared to its crystalline form.[12][13]
-
Use of Co-solvents and Surfactants: As mentioned previously, co-solvents can be effective. Additionally, surfactants like Tween 80 can be used in dissolution media to improve solubility.[14]
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents and conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.11 mg/mL | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ≥ 13.3 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL (may require warming) | [1][9] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [9] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [9] |
Table 2: pH-Dependent Solubility of this compound Hydrochloride
| pH | Solubility | Reference(s) |
| 1 - 5 | High | [7] |
| ≤ 4.5 | Sufficient to dissolve 10 mg in < 250 mL | [6] |
| 6.8 | Significantly decreased | [6] |
| 7.0 | Low | [7] |
Table 3: Enhanced Solubility of this compound with Excipients
| Excipient/Method | Fold Increase in Solubility (approx.) | Reference(s) |
| Solid Dispersion (Solvent Evaporation with PVP) | ~1.85 | [3] |
| Solid Dispersion (Fusion Method with PVP) | ~1.83 | [3] |
| Coprecipitated with Sucralose | 1.75 | [14] |
| Amorphous form with β-cyclodextrin (1:5 ratio) | 1.5 (permeability increase) | [13] |
| Amorphous form | 1.3 (dissolution increase) | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but the thermal stability of this compound should be considered.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone) in a suitable organic solvent (e.g., methanol).[14]
-
Mixing: In a separate container, dissolve any other excipients (e.g., sweetening agents) in a minimal amount of distilled water.[14]
-
Combining: Mix the two solutions in a porcelain dish.
-
Evaporation: Stir the mixture magnetically and heat at a controlled temperature (e.g., 60°C) to facilitate complete evaporation of the solvents.[14]
-
Pulverization: Once completely dry, pulverize the solid dispersion into a fine powder and pass it through a sieve.
-
Storage: Store the resulting powder in a desiccator at room temperature.
Protocol 3: General Method for Solubility Determination
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer or solution in a sealed container.
-
Equilibration: Place the container in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
Visualizations
Caption: this compound's mechanism of action via PDE5 inhibition.
Caption: Workflow for determining this compound solubility.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. SOLUBILITY ENHANCEMENT OF this compound HYDROCHLORIDE BY PREPARATION OF SOLID DISPERSION | Semantic Scholar [semanticscholar.org]
- 3. wjpps.com [wjpps.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of the Factors Affecting the Absorption of this compound from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combinations of Freeze-Dried Amorphous this compound Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Vardenafil Experimental Artifacts in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts encountered when using Vardenafil in biochemical assays. By understanding and mitigating these potential issues, researchers can ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, this compound increases intracellular cGMP levels.[2]
Q2: What are the key physicochemical properties of this compound I should be aware of for my experiments?
This compound hydrochloride is a white to off-white crystalline solid. It is classified as a poorly water-soluble drug, and its solubility is highly pH-dependent, with increased solubility in acidic conditions (pH below 4.5) and a significant decrease at neutral pH.[1] It is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).
Data Presentation: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₆O₄S | [3] |
| Molecular Weight | 488.6 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Water Solubility | ~0.11 mg/mL (pH dependent) | [3][4] |
| DMSO Solubility | ≥ 13.3 mg/mL to 100 mg/mL | [4] |
| Ethanol Solubility | ~0.5 mg/mL to ≥3.42 mg/mL (may require warming) | [4] |
| pKa | pKa1= 4.72; pKa2= 6.21 (tertiary amine) (Estimated) | [3] |
| UV λmax | ~214 nm, ~270 nm (pH dependent) | [2][5] |
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Assay Buffers
Symptom: Your aqueous assay buffer becomes cloudy or shows visible precipitate after adding the this compound stock solution.
Cause: this compound has low solubility in aqueous solutions at neutral pH. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate, or "crash out," of the solution.
Solutions:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your concentrated stock in the assay buffer. Then, use this intermediate dilution to make your final working concentrations. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity in cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Detergents: For biochemical assays, consider the inclusion of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, in the assay buffer.[6][7] These detergents can help to solubilize hydrophobic compounds and prevent aggregation.[8][9][10]
-
pH Adjustment: Given this compound's pH-dependent solubility, ensure your assay buffer pH is as low as experimentally permissible without affecting your biological system.
Experimental Protocol: Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (in DMSO):
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex or sonicate the solution to ensure complete dissolution. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Serial Dilution):
-
Thaw a single aliquot of the DMSO stock solution.
-
Prepare an intermediate dilution (e.g., 1:10 or 1:100) of the stock solution in your final aqueous assay buffer.
-
From this intermediate dilution, prepare the final concentrations required for your experiment.
-
Always prepare fresh working solutions immediately before use.
-
Mandatory Visualization: this compound Solution Preparation Workflow
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Vardenafil Bioavailability in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals investigating methods to improve the bioavailability of vardenafil in animal studies. Below you will find troubleshooting advice and frequently asked questions (FAQs) related to common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with a standard this compound suspension shows low and variable oral bioavailability. What are the primary reasons for this?
A1: this compound hydrochloride inherently exhibits poor oral bioavailability (around 15%) due to several factors.[1] These include its low aqueous solubility, extensive first-pass metabolism in the liver, and susceptibility to efflux transporters like P-glycoprotein in the gastrointestinal tract.[1] This combination of factors leads to the low and often variable plasma concentrations you are observing in your animal models.
Q2: What are some effective formulation strategies to overcome the low oral bioavailability of this compound?
A2: Several advanced drug delivery systems have been successfully employed to enhance the oral bioavailability of this compound in animal studies. These include:
-
Lipid-Polymer Hybrid Particles (Lipomers): These systems encapsulate this compound within a lipid-polymer matrix, which can modify the drug release rate and improve absorption.[1]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of this compound.
-
Solid Dispersions: In this approach, this compound is dispersed in a hydrophilic polymer matrix at a molecular level. This technique can improve the dissolution rate and, consequently, the absorption of the drug.
Q3: I am considering a transdermal delivery route to bypass first-pass metabolism. Is this a viable option for this compound?
A3: Yes, transdermal delivery is a promising alternative for this compound. Studies have shown that nanoethosomes, which are lipid vesicles containing ethanol, can significantly enhance the transdermal permeation and bioavailability of this compound. In one study, a nanoethosomal formulation resulted in a twofold higher bioavailability compared to an oral aqueous suspension in rats.
Troubleshooting Guide
Oral Formulation Development
Issue 1: Poor drug loading and instability in my lipid-based formulation.
-
Possible Cause: Inappropriate selection of lipid excipients, surfactants, or co-surfactants.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct thorough solubility studies of this compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Phase Diagram Construction: For SMEDDS, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion over a wide range of dilutions.
-
Particle Size and Zeta Potential Analysis: Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation. A small particle size and a sufficiently high zeta potential are crucial for stability.
-
Issue 2: My solid dispersion formulation is not showing a significant improvement in dissolution rate.
-
Possible Cause: The drug may not be in an amorphous state within the polymer matrix, or the chosen polymer is not suitable.
-
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is present in an amorphous state within the solid dispersion. The absence of the drug's characteristic melting peak in DSC and the disappearance of crystalline peaks in XRD indicate successful amorphization.
-
Polymer Selection: Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) at various drug-to-polymer ratios to find the optimal combination for enhancing dissolution.
-
Pharmacokinetic Study Execution
Issue 3: High variability in plasma concentrations between animal subjects.
-
Possible Cause: Inconsistent administration technique or physiological differences between animals.
-
Troubleshooting Steps:
-
Standardized Administration: Ensure a consistent oral gavage technique to deliver the formulation directly into the stomach.
-
Fasting Protocol: Implement a strict overnight fasting protocol for the animals before dosing to minimize the influence of food on drug absorption.
-
Homogenous Dosing Formulation: Ensure that the administered formulation is homogenous to guarantee that each animal receives the same dose. For suspensions, ensure they are well-shaken before each administration.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic data from animal studies for different this compound formulations compared to a standard drug suspension or commercial tablet.
Table 1: Pharmacokinetic Parameters of this compound Lipomer Formulation in Rabbits
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | Relative Bioavailability (%) |
| Levitra® Tablets | 150.3 ± 12.7 | 1.5 ± 0.3 | 650.8 ± 55.4 | 100 |
| L9 Lipomer System | 125.6 ± 10.9 | 4.0 ± 0.8 | 1106.4 ± 98.7 | 170 |
Data adapted from a study on this compound lipomers.[1]
Table 2: Pharmacokinetic Parameters of this compound SMEDDS Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Fold Increase in Bioavailability |
| This compound Suspension | 75.36 ± 8.21 | 1.42 ± 0.25 | 174.38 ± 21.54 | 1.0 |
| Tween 20 SMEDDS | 210.12 ± 25.43 | 0.75 ± 0.15 | 488.26 ± 50.11 | 2.8 |
| Cremophor EL SMEDDS | 185.45 ± 20.19 | 1.00 ± 0.20 | 390.15 ± 42.37 | 2.2 |
Data synthesized from studies on this compound SMEDDS.
Experimental Protocols
Preparation of this compound Lipomers (Modified Precipitation Technique)[1]
-
Organic Phase Preparation: Dissolve this compound hydrochloride and a lipid (e.g., polyglyceryl-6-distearate) in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve an amphiphilic polymer (e.g., Gantrez®) in deionized water.
-
Precipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring until the organic solvent has completely evaporated, leaving a suspension of lipomers.
-
Purification and Collection: Centrifuge the lipomer suspension, wash the pellet with deionized water, and then freeze-dry to obtain the final product.
Preparation of this compound SMEDDS
-
Component Selection: Based on solubility studies, select an oil phase (e.g., Capmul MCM C8), a surfactant (e.g., Tween 20 or Cremophor EL), and a co-surfactant.
-
Formulation: Accurately weigh the selected components and mix them in a glass vial.
-
Drug Incorporation: Add this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating may be applied if necessary to facilitate dissolution.
-
Equilibration: Allow the formulation to equilibrate at room temperature for at least 24 hours before further evaluation.
Visualizations
References
Troubleshooting inconsistent results in Vardenafil research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during experiments with Vardenafil.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues researchers may face, providing potential causes and solutions in a direct question-and-answer format.
Category 1: Solubility and Solution Preparation
Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A1: this compound hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but poor water solubility.[1][2] Direct dissolution in aqueous buffers is often challenging.[3] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent, with ethanol being another option, though solubility may be lower.[4]
Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous medium (e.g., cell culture media, physiological buffer). How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is not high enough in the final solution to keep the poorly soluble compound dissolved. To mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your experimental medium that is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts.
-
Use Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution of your DMSO stock into your aqueous medium.[4] This gradual reduction in solvent concentration can help maintain solubility.
-
Gentle Warming & Mixing: Gentle warming to 37°C and constant, gentle stirring of the aqueous medium while adding the stock solution can aid dissolution.[4]
-
Consider Solubility Enhancers: For persistent issues, incorporating solubility-enhancing excipients like β-cyclodextrin (β-CD) or hydroxypropyl methylcellulose (HPMC) into your experimental design might be necessary.[2][5] Studies have shown these can significantly improve this compound's solubility.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maintain stability and prevent degradation, store stock solutions prepared in organic solvents like DMSO at -20°C or -80°C.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.[4]
Category 2: Experimental Inconsistencies
Q4: My in vitro results for this compound's potency (IC50) are inconsistent and differ from published values. What could be the cause?
A4: Several factors can lead to variability in potency measurements:
-
Solubility Issues: As mentioned above, incomplete dissolution or precipitation of this compound in your assay buffer will lead to an inaccurate effective concentration and, consequently, an artificially high IC50 value.
-
Enzyme Activity: Ensure your phosphodiesterase 5 (PDE5) enzyme is active and used at a consistent concentration. Enzyme activity can degrade with improper storage or handling.
-
Substrate Concentration: PDE5 inhibitors like this compound act by competing with the cGMP substrate.[6] The measured IC50 value is dependent on the substrate concentration used in the assay. Ensure you are using a consistent cGMP concentration, ideally at or below its Km value for the enzyme.
-
Assay Conditions: Factors like pH, temperature, and incubation time must be strictly controlled.
-
Purity of Compound: Verify the purity of your this compound supply. Impurities can interfere with the assay.
Q5: I am observing high variability in my in vivo animal studies. What are some common contributing factors?
A5: In vivo research is subject to numerous variables. For this compound, consider the following:
-
Route of Administration: The bioavailability and pharmacokinetics of this compound differ significantly between oral (PO) and intravenous (IV) administration.[7][8] Ensure your administration method is consistent.
-
Food Intake: For oral dosing, the presence of food, especially high-fat meals, can delay the absorption of this compound and affect its peak plasma concentration (Cmax).[9]
-
Animal Model: The specific strain and health status of your animals (e.g., rats, rabbits) can influence outcomes.[7][8] Comorbidities like diabetes or hypertension, which are often modeled in these animals, can also alter the response to this compound.[10][11]
-
Anesthesia: If using an anesthetized model, be aware that the anesthetic agent can have confounding cardiovascular effects. Conscious animal models are sometimes used to avoid this.[7]
-
Dosage: this compound's effects are dose-dependent.[8] Ensure accurate and consistent dosing for each animal.
Q6: Why does this compound appear more potent than Sildenafil in some studies but not others?
A6: this compound is structurally different from Sildenafil, which contributes to its higher potency against the purified PDE5 enzyme (over 20-fold greater in one study).[6] The difference is primarily attributed to the heterocyclic ring system in this compound, which mimics the purine ring of cGMP more effectively.[6] An invariant glutamine residue (Gln817) in the PDE5 catalytic site is a major determinant for this compound's high-affinity binding.[12][13] However, the observed potency difference in vivo or in cell-based assays can be less pronounced due to factors like cell permeability, metabolism, and potential off-target effects, leading to apparent discrepancies between studies.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: this compound Potency and Selectivity
| Target | Parameter | Value | Notes |
|---|---|---|---|
| PDE5 | IC50 | ~0.7 nM | This compound is a highly potent inhibitor of PDE5. |
| PDE5 | Ki | ~0.14 nM | Biochemical inhibition constant against human cavernosal smooth muscle cells.[8] |
| PDE6 | Selectivity | ~10-fold | This compound is approximately 10-fold more selective for PDE5 over PDE6. Cross-inhibition can lead to visual side effects.[14] |
| PDE1 | Selectivity | >100-fold | Highly selective against other phosphodiesterase isoforms. |
Table 2: this compound Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Water | ~0.11 mg/mL (as HCl) | Can be enhanced with solid dispersion techniques.[3] |
| Water | 0.4 mg/mL | Value can vary based on salt form and conditions.[15] |
| DMSO | Effective for stock solutions | Recommended starting solvent.[4] |
| Ethanol | Soluble, may be lower than DMSO | Alternative organic solvent.[4] |
Note: Solubility can vary based on the specific salt form (e.g., hydrochloride trihydrate) and experimental conditions (temperature, pH). Empirical determination in your specific buffer is recommended.[4]
Table 3: Pharmacokinetic Parameters (Human, 20 mg Oral Dose)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Tmax (Time to peak concentration) | 0.5 - 2 | hours | [16] |
| Cmax (Peak plasma concentration) | 15 - 17 | ng/mL | [16] |
| AUC0-inf (Area under the curve) | ~70 | ng·h/mL | [16] |
| T1/2 (Elimination half-life) | ~3.8 | hours |[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in an aqueous buffer while minimizing precipitation.
-
Materials:
-
This compound hydrochloride (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Target aqueous buffer (e.g., PBS, cell culture medium), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or vials
-
-
Methodology:
-
Stock Solution (10 mM):
-
Calculate the required mass of this compound hydrochloride (MW ≈ 525.06 g/mol for trihydrate) to make a 10 mM solution.
-
Aseptically add the this compound powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist.[4]
-
Aliquot the stock solution into single-use volumes and store at -20°C.[4]
-
-
Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw one aliquot of the 10 mM stock solution.
-
Pre-warm your target cell culture medium to 37°C.
-
Perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed medium while gently swirling to achieve the final 10 µM concentration. This ensures the final DMSO concentration remains low (e.g., 0.1%).
-
Visually inspect the final solution for any signs of precipitation before use.
-
-
Protocol 2: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
-
Objective: To determine the inhibitory potency (IC50) of this compound against recombinant human PDE5. This protocol is adapted from general methodologies.[17]
-
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound serial dilutions (prepared from stock as per Protocol 1)
-
Fluorescence polarization plate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer across a range of concentrations (e.g., 0.01 nM to 1 µM).
-
In a 96-well black plate, add the PDE5 enzyme (at a pre-determined optimal concentration) to each well.
-
Add the this compound dilutions to the respective wells. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.[17]
-
Initiate the reaction by adding the FAM-cGMP substrate to all wells. The final substrate concentration should be below the Km of the enzyme for cGMP.
-
Incubate at 37°C for 60 minutes.[17]
-
Stop the reaction (if necessary, per kit instructions).
-
Measure the fluorescence polarization. Hydrolysis of the FAM-cGMP substrate by PDE5 results in a decrease in polarization.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Quantification of this compound in Rat Plasma via LC-MS/MS
-
Objective: To extract and quantify this compound from rat plasma samples. This protocol is a composite based on published methods.[16][18]
-
Materials:
-
Methodology:
-
Sample Preparation:
-
To 500 µL of plasma sample, add 50 µL of the internal standard solution.[16]
-
Vortex for 30 seconds.
-
Add 100 µL of 0.25 N NaOH and vortex for 1 minute.[16]
-
Add 2 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.[16]
-
Transfer the clear organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.[16]
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Generate a calibration curve using plasma standards with known this compound concentrations (0.5 to 400 ng/mL).[16]
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration in unknown samples by interpolating from the linear regression of the calibration curve.[16]
-
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[19][20] The physiological mechanism of erection begins with the release of nitric oxide (NO) during sexual stimulation.[21] NO activates the enzyme guanylate cyclase, which increases levels of cGMP.[19] Elevated cGMP leads to smooth muscle relaxation and vasodilation, increasing blood flow.[20] PDE5 degrades cGMP, terminating this signal. By inhibiting PDE5, this compound prevents cGMP breakdown, enhancing and prolonging the pro-erectile signal.[20][21]
Secondary cGMP-Mediated Signaling
Research suggests that the elevated cGMP resulting from PDE5 inhibition can also modulate other pathways. For instance, this compound has been shown to inhibit the RhoA/Rho-kinase (ROCK) signaling pathway in a cGMP/PKG-dependent manner, which can also contribute to smooth muscle relaxation.[22]
Troubleshooting Workflow for Inconsistent Results
When faced with inconsistent or unexpected results in this compound research, a systematic approach to troubleshooting is essential.
References
- 1. Combinations of Freeze-Dried Amorphous this compound Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Factors Affecting the Absorption of this compound from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOLUBILITY ENHANCEMENT OF this compound HYDROCHLORIDE BY PREPARATION OF SOLID DISPERSION | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Combinations of Freeze-Dried Amorphous this compound Hydrochloride with Saccharides as a Way to Enhance Dissolution Rate and Permeability [mdpi.com]
- 6. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy of this compound and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erectile dysfunction: Viagra and other oral medications - Mayo Clinic [mayoclinic.org]
- 10. This compound and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phosphodiesterase-5 Gln817 is critical for cGMP, this compound, or sildenafil affinity: its orientation impacts cGMP but not cAMP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. saudijournals.com [saudijournals.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 20. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 21. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 22. academic.oup.com [academic.oup.com]
Vardenafil stability in DMSO stock solutions and experimental media
This technical support center provides essential information on the stability of Vardenafil in DMSO stock solutions and common experimental media. Authored for researchers, scientists, and drug development professionals, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most effective and recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for organic molecules.[1][2]
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to achieve your target concentration.[1] Thorough vortexing or sonication can aid in complete dissolution.[1] For detailed step-by-step instructions, refer to the experimental protocols section.
Q3: What are the recommended storage conditions and stability of this compound in DMSO?
A3: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. While specific degradation kinetics in DMSO at room temperature are not extensively documented, it is best practice to minimize time at room temperature. For long-term storage, -20°C or -80°C is recommended.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[1][2]
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous media. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock to an aqueous environment.[3] To prevent this, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your experimental medium or buffer with vigorous vortexing to ensure rapid mixing.[3] Then, use this intermediate solution to prepare your final working concentrations.[3] It is also crucial to ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q5: How stable is this compound in aqueous experimental media like cell culture medium or PBS?
A5: The stability of this compound in aqueous solutions is limited, and it is highly recommended to prepare working solutions fresh daily.[2] this compound is susceptible to degradation under hydrolytic (water-induced), thermal, and photolytic (light-induced) stress.[4] The pH of the medium can also influence its stability.
Q6: How does the presence of serum in cell culture media affect this compound's stability and activity?
A6: Serum proteins can bind to small molecules like this compound. This binding can have a dual effect: it might stabilize the compound, but it could also reduce its bioavailable concentration, potentially impacting its efficacy in cell-based assays.[5] It is recommended to conduct stability tests in the complete cell culture medium, including serum, that you will use for your experiments.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound; rapid change in solvent polarity. | Perform serial dilutions, adding the DMSO stock to the aqueous medium while vortexing. Ensure the final DMSO concentration is minimal.[3] |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Protect solutions from light. |
| Cloudy solution over time in aqueous media | Slow precipitation of this compound, indicating instability at that concentration and temperature. | Prepare working solutions immediately before use.[1] Consider adjusting the pH of the buffer if it improves solubility and is compatible with your experiment.[1] |
| Loss of biological effect in multi-day experiments | Chemical degradation or metabolism of this compound in the cell culture environment. | Perform a stability study to determine the half-life of this compound in your specific experimental conditions.[5] Consider more frequent media changes with freshly prepared this compound.[5] |
Quantitative Stability Data
While specific degradation kinetics of this compound in various experimental media are not extensively published, the following table summarizes the available information on its stability under different conditions. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setup.
| Solvent/Medium | Storage Temperature | Recommended Duration | Notes |
| This compound Powder | -20°C | Long-term | Store in a desiccated environment.[2] |
| DMSO Stock Solution | -20°C | Up to 6 months (verification recommended) | Aliquot to avoid freeze-thaw cycles.[2] |
| DMSO Stock Solution | -80°C | At least 1 year | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solutions (e.g., cell culture media, PBS) | 2-8°C | Prepare fresh daily | Stability is limited in aqueous solutions at 37°C.[2] |
| Aqueous Working Solutions (e.g., cell culture media, PBS) | 37°C | Stability is limited and should be determined experimentally. | Prone to hydrolytic, thermal, and photolytic degradation.[4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibration: Allow the this compound powder vial to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need the molecular weight of this compound in mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.[1][2]
Protocol for Assessing this compound Stability in Experimental Media
-
Preparation: Prepare a working solution of this compound in your complete experimental medium (including serum and other supplements) at the final concentration used in your assays.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point and incubate them under your experimental conditions (e.g., 37°C, 5% CO₂).[5]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile. Calculate the half-life (t₁/₂) to quantify its stability in your specific experimental setup.[5]
Visualizations
References
Adjusting Vardenafil dosage to minimize off-target effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Vardenafil dosage to minimize off-target effects in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[1] It is important to note that sexual stimulation is required to initiate the local release of nitric oxide (NO), which is the primary trigger for cGMP production.
Q2: What are the most common off-target effects of this compound observed in vivo?
The most frequently reported off-target effects of this compound are generally mild to moderate and transient. These are primarily attributed to the inhibition of other PDE isoforms in various tissues. Common off-target effects include:
-
Headache and Flushing: These are thought to be caused by the vasodilation of blood vessels in the head and skin, potentially due to weak inhibition of PDE1, which is present in vascular smooth muscle.[3]
-
Visual Disturbances: Some subjects report transient changes in color vision (a bluish tinge) or light perception. This is linked to the inhibition of PDE6 in the retinal photoreceptor cells.[4][5][6][7]
-
Nasal Congestion: Vasodilation of the nasal mucosa can lead to a stuffy nose.
-
Dyspepsia: This may be related to the relaxation of smooth muscle in the gastrointestinal tract.
Q3: How can I select an appropriate starting dose of this compound for my in vivo animal study?
Selecting the right starting dose is critical for obtaining meaningful results while minimizing off-target effects and animal distress. A common approach is to:
-
Review existing literature: Look for preclinical studies using this compound in a similar animal model to determine a dose range that has been shown to be effective and well-tolerated. For example, in conscious rabbits, a minimal effective dose of 0.1 mg/kg has been reported to potentiate erection.[8]
-
Perform a dose-range finding study: If no relevant data is available, a small pilot study with a few animals per group should be conducted. Start with a low dose (e.g., based on converting the human dose to an animal equivalent) and escalate the dose until the desired on-target effect is observed or signs of toxicity appear.
-
Consider the route of administration: The bioavailability of this compound can vary depending on the route of administration (e.g., oral gavage, intravenous injection). Adjust the dose accordingly based on pharmacokinetic data if available.
Q4: What are the key considerations for minimizing result variability in this compound in vivo experiments?
High inter-individual variability in the pharmacokinetic profile of this compound has been reported.[9] To minimize variability in your experimental results, consider the following:
-
Animal Strain, Age, and Health: Use a consistent and well-characterized animal strain. Age can influence drug metabolism and response. Ensure all animals are healthy and free of underlying conditions that could affect the experimental outcomes.
-
Fasting/Feeding State: The presence of food, particularly high-fat meals, can delay the absorption of this compound.[10] Standardize the feeding schedule of your animals before dosing.
-
Dosing Procedure: Ensure accurate and consistent administration of this compound. For oral gavage, for example, ensure the compound is properly delivered to the stomach.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) as these can influence animal physiology and drug metabolism.
-
Co-medications: Be aware of potential drug-drug interactions. For instance, co-administration with bosentan has been shown to significantly decrease plasma concentrations of this compound.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of On-Target Efficacy (e.g., no change in erectile function or pulmonary pressure) | 1. Insufficient Dose: The administered dose may be too low for the specific animal model or strain. 2. Poor Bioavailability: The drug may not be absorbed effectively. 3. Incorrect Timing of Measurement: The on-target effect may occur at a different time point post-administration than anticipated. 4. Animal Model Resistance: The chosen animal model may not be responsive to PDE5 inhibition. | 1. Conduct a dose-response study: Test a range of this compound doses to determine the optimal concentration for your model. 2. Check the formulation and route of administration: Ensure the this compound is properly dissolved or suspended and consider a different administration route (e.g., intraperitoneal or intravenous) if oral bioavailability is a concern. 3. Perform a time-course experiment: Measure the on-target effect at multiple time points after this compound administration. 4. Validate the animal model: Confirm that the model exhibits the expected pathophysiology that can be modulated by PDE5 inhibition. |
| High Incidence of Off-Target Effects (e.g., significant hypotension, severe visual impairment) | 1. Dose is too high: The administered dose is likely in the toxic range, leading to significant inhibition of off-target PDEs. 2. High sensitivity of the animal model: The specific animal strain may be particularly sensitive to the off-target effects of this compound. | 1. Reduce the dose: Titrate the dose downwards to a level that maintains on-target efficacy while minimizing adverse effects. 2. Consider a more selective PDE5 inhibitor: If available and appropriate for the research question, a more selective compound could be used. 3. Monitor for specific off-target effects: Implement specific assays to quantify the off-target effects (e.g., blood pressure monitoring, electroretinography) to establish a clear dose-response relationship for these effects. |
| Unexpected Animal Mortality | 1. Cardiovascular Collapse: Severe hypotension due to off-target vasodilation can be lethal. 2. Acute Toxicity: At very high doses, this compound can cause acute toxicity.[11] | 1. Lower the starting dose significantly: Begin with a much lower dose and escalate slowly while closely monitoring the animals for any signs of distress. 2. Monitor cardiovascular parameters: In a subset of animals, continuously monitor blood pressure and heart rate after administration to identify a safe dose range. 3. Review the vehicle and formulation: Ensure the vehicle used for administration is non-toxic and the formulation is stable. |
| High Variability in Experimental Data | 1. Inconsistent Drug Administration: Variations in the amount of drug delivered to each animal. 2. Differences in Animal Metabolism: Genetic or physiological differences between individual animals can lead to varied pharmacokinetic profiles. 3. Environmental Stressors: Inconsistent handling or environmental conditions can affect physiological responses. | 1. Standardize all procedures: Ensure all personnel are trained on and adhere to standardized protocols for animal handling, dosing, and data collection. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual variability. 3. Acclimatize animals properly: Allow sufficient time for animals to acclimate to the experimental environment before starting the study. |
Data Presentation
Table 1: this compound IC50 Values for Various Phosphodiesterase (PDE) Isoforms
| PDE Isoform | This compound IC50 (nM) | Primary Tissue/Function Association | Potential Clinical Implication of Inhibition |
| PDE5 | 0.7[8][12] | Corpus cavernosum, pulmonary vasculature | Erection, vasodilation |
| PDE1 | 180[8][12] | Brain, myocardium, vascular smooth muscle | Vasodilation, tachycardia |
| PDE2 | >1000[8][12] | Adrenal gland, brain, heart | - |
| PDE3 | >1000[8][12] | Heart, platelets, vascular smooth muscle | Increased heart rate, vasodilation, inhibition of platelet aggregation |
| PDE4 | >1000[8][12] | Inflammatory cells, brain, smooth muscle | - |
| PDE6 | 11[8][12] | Retinal photoreceptor cells (rods and cones) | Visual disturbances (e.g., color vision changes) |
| PDE11 | ~8400[9] | Skeletal muscle, prostate, testes, pituitary gland | Unknown, potential for myalgia or back pain |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Off-Target Effects in Rodents
This protocol outlines a method for measuring changes in blood pressure and heart rate in anesthetized rats following this compound administration.
1. Animal Preparation:
- Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., urethane).
- Surgically expose the carotid artery and cannulate it with a pressure transducer to measure systemic arterial pressure.
- Insert a catheter into the jugular vein for intravenous drug administration.
- Allow the animal to stabilize for at least 30 minutes before starting the experiment.
2. Baseline Measurements:
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-30 minutes to ensure stability.
3. This compound Administration:
- Administer the vehicle control intravenously and record MAP and HR for a defined period (e.g., 60 minutes).
- Administer this compound at the desired dose(s) intravenously. It is recommended to test a range of doses in different groups of animals.
- Continuously record MAP and HR for at least 60-120 minutes post-administration.
4. Data Analysis:
- Calculate the change in MAP and HR from the baseline for both the vehicle and this compound-treated groups at various time points.
- Compare the cardiovascular responses between the groups using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: In Vivo Assessment of Ocular Off-Target Effects (Electroretinography) in Rodents
This protocol provides a general method for performing electroretinography (ERG) in mice to assess the off-target effects of this compound on retinal function.
1. Animal Preparation:
- Dark-adapt mice overnight before the experiment. All subsequent procedures should be performed under dim red light.
- Anesthetize the mice (e.g., with a ketamine/xylazine cocktail).
- Dilate the pupils with a mydriatic agent (e.g., tropicamide).
- Place the anesthetized mouse on a heated platform to maintain body temperature.
2. Electrode Placement:
- Place a ground electrode subcutaneously in the tail.
- Place a reference electrode subcutaneously on the forehead.
- Place a corneal electrode on the eye to record the ERG signals.
3. This compound Administration:
- Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before ERG recording (e.g., 60 minutes).
4. ERG Recording:
- Position the mouse in a Ganzfeld dome for uniform light stimulation.
- Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity to assess rod function.
- Following the scotopic recordings, light-adapt the mouse for a period (e.g., 10 minutes) and then record photopic (light-adapted) ERGs to assess cone function.
5. Data Analysis:
- Measure the amplitudes and implicit times of the a- and b-waves of the ERG recordings.
- Compare the ERG parameters between the vehicle and this compound-treated groups to identify any significant changes in retinal function.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pathophysiology of visual disorders induced by phosphodiesterase inhibitors in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High inter-individual variability of this compound pharmacokinetics in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. scispace.com [scispace.com]
Overcoming Vardenafil precipitation in physiological saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to vardenafil precipitation in physiological saline and other aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound hydrochloride precipitate when I dilute it in physiological saline or Phosphate-Buffered Saline (PBS) at pH 7.4?
A1: this compound's solubility is highly dependent on pH.[1][2] As a weakly basic compound, this compound hydrochloride is significantly more soluble in acidic environments (pH 1-5).[1] In neutral or alkaline solutions, such as physiological saline (typically pH ~7.0-7.4) or PBS (pH 7.4), it converts to its less soluble free base form, leading to precipitation.[2][3] The solubility of this compound HCl decreases significantly at a pH of 6.8 and above.[3]
Q2: I saw a product datasheet stating this compound hydrochloride has a solubility of approximately 10 mg/mL in PBS (pH 7.2). Why is my experience different?
A2: This is a common point of confusion. Some suppliers report higher solubility values, which may be achievable under specific, transient conditions or with particular formulations, such as preparing organic solvent-free aqueous solutions directly from a crystalline solid hydrate form.[4] However, this represents a state of supersaturation that may not be stable over time, leading to precipitation. For most standard laboratory preparations, achieving and maintaining a 10 mg/mL concentration in PBS at pH 7.2 is challenging without the use of solubilizing agents.
Q3: What is the general solubility of this compound hydrochloride in common solvents?
A3: this compound hydrochloride has low aqueous solubility. The solubility in water is approximately 0.11 mg/mL.[3] It is more soluble in some organic solvents. For detailed solubility data, please refer to the tables in the troubleshooting guide below.
Q4: How should I store this compound hydrochloride powder and my prepared stock solutions?
A4:
-
Powder: For long-term stability, the solid powder should be stored at -20°C.[2][4]
-
Stock Solutions: If you prepare a stock solution in an organic solvent like DMSO, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aqueous solutions are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Issue 1: this compound Precipitation Upon Dilution in Aqueous Buffer
-
Potential Cause: The pH of the physiological saline or buffer is too high, causing the this compound to convert to its poorly soluble free base. The final concentration of this compound in the aqueous solution exceeds its thermodynamic solubility limit.
-
Solutions:
-
Use a Co-solvent Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological experiment.
-
Incorporate Solubilizing Agents: Utilize excipients such as cyclodextrins (e.g., β-cyclodextrin) or polymers (e.g., PEG 300, Tween-80) in your final formulation to enhance solubility.[5]
-
pH Adjustment: If your experimental conditions permit, slightly lowering the pH of your final solution can help maintain this compound solubility. However, be cautious as this may impact biological systems.
-
Issue 2: Cloudiness or Precipitate Formation in Solution Over Time
-
Potential Cause: The prepared solution is a supersaturated, kinetically trapped state, and precipitation is occurring over time. This can be accelerated by changes in temperature (e.g., moving from room temperature to 4°C).
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare this compound-containing buffers fresh before each experiment and avoid storing them, especially at lower temperatures.[4]
-
Gentle Warming: If a precipitate has formed after cold storage, gently warming the solution back to 37°C with light agitation may help redissolve the compound. However, ensure that this compound is not sensitive to these temperature cycles, which could lead to degradation.
-
Data on this compound Solubility
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.11 mg/mL | [3] |
| Ethanol | ~0.5 mg/mL | [4] |
| DMSO | ~2 mg/mL | [4] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [4] |
| PBS (pH 7.2) | ~10 mg/mL* | [4] |
*Note: This value from a supplier may represent a supersaturated state and can be difficult to consistently achieve and maintain.
Table 2: Example Formulations for In Vivo Studies to Enhance Solubility
| Formulation Components | Final Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Varies by experiment |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Varies by experiment |
| 10% DMSO, 90% corn oil | Varies by experiment |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Objective: To prepare a this compound solution for in vitro or in vivo experiments by first dissolving it in an organic co-solvent.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Physiological saline or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Perform a stepwise dilution of the DMSO stock solution into the physiological saline or aqueous buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the solution is minimal (e.g., <0.5%) to prevent solvent effects in the experiment.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. Prepare fresh before each experiment.
-
Protocol 2: Preparation of this compound Formulation with β-Cyclodextrin
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin (β-CD).
-
Materials:
-
This compound hydrochloride powder
-
β-cyclodextrin
-
Physiological saline or desired aqueous buffer
-
Mortar and pestle or kneading machine
-
Magnetic stirrer
-
-
Procedure:
-
Determine the desired molar ratio of this compound to β-CD (a 1:2 ratio has been shown to improve solubility).[5]
-
Kneading Method:
-
Place the this compound and β-CD in a mortar.
-
Add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid mass in an oven or under a vacuum.
-
-
Dissolve the prepared this compound-β-CD complex in the physiological saline or aqueous buffer with the aid of a magnetic stirrer.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
-
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: this compound's mechanism of action via PDE5 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Optimization of the Factors Affecting the Absorption of this compound from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of High-Fat Meals on Vardenafil Absorption in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of high-fat meals on the absorption of vardenafil in preclinical models.
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical pharmacokinetic studies of this compound in the context of high-fat meal administration.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic (PK) parameters between animals in the fed group. | 1. Inconsistent food consumption: Animals may not have consumed the entire high-fat meal or consumed it at different rates.2. Variable gastric emptying: The high-fat meal can delay gastric emptying to different extents in individual animals. | 1. Ensure a standardized and palatable high-fat meal is provided. Monitor and record the amount of food consumed by each animal.2. Standardize the timing of drug administration relative to the meal. Consider a crossover study design to minimize inter-animal variability. |
| Unexpectedly low this compound plasma concentrations in the fed group. | 1. Delayed absorption: The Tmax may be significantly longer than anticipated, leading to missed peak concentrations with the current sampling schedule.2. Formulation issues: The drug formulation may not be optimal for release and dissolution in a high-fat environment. | 1. Extend the blood sampling schedule to capture the delayed Tmax. Review human data, which shows a delay of about 1 hour.[1] 2. Evaluate the dissolution of the this compound formulation in biorelevant media simulating fed-state intestinal conditions. |
| No significant difference in PK parameters between fasted and fed groups. | 1. Insufficient fat content in the meal: The "high-fat" meal may not have contained enough fat to elicit a significant physiological response.2. Animal model selection: The chosen animal model may not be sensitive to food effects for this particular compound. | 1. Ensure the high-fat meal composition is appropriate. For rodents, diets with 45-60% of calories from fat are common.[2] For dogs, a standardized meal like the FDA high-fat meal is recommended.[3]2. The beagle dog is a commonly used and recommended model for predicting food effects in humans.[3] |
| Difficulty in administering the high-fat meal to animals. | 1. Palatability of the diet: The prepared high-fat diet may be unpalatable to the animals.2. Stress-induced anorexia: The experimental procedures may be causing stress, leading to reduced food intake. | 1. Incorporate palatable ingredients into the high-fat diet. Several commercially available high-fat diets for laboratory animals are designed for good acceptance.2. Acclimatize the animals to the experimental procedures and environment before the study begins. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the effect of a high-fat meal on this compound absorption in preclinical models?
A1: Investigating the impact of a high-fat meal on this compound absorption in preclinical models is crucial for several reasons. Firstly, it helps in predicting potential food-drug interactions in humans, as regulatory agencies often require food effect assessments.[4] Secondly, understanding how a high-fat meal alters the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound can inform dosing recommendations and formulation development to ensure consistent efficacy and safety. For lipophilic drugs like this compound, a high-fat meal can significantly alter absorption by delaying gastric emptying and increasing solubilization through the release of bile salts.
Q2: What are the expected effects of a high-fat meal on the pharmacokinetics of this compound based on human studies?
A2: In humans, the consumption of a high-fat meal has been shown to delay the absorption of this compound, resulting in a prolonged time to reach maximum plasma concentration (Tmax) by approximately one hour.[1] The maximum plasma concentration (Cmax) may also be modestly reduced. However, the overall bioavailability, as measured by the area under the curve (AUC), is generally not significantly affected.[1][5]
Q3: Which preclinical model is most suitable for studying the food effect on this compound absorption?
A3: The beagle dog is widely considered a suitable preclinical model for predicting food effects on drug absorption in humans.[3][6] Their gastrointestinal physiology, including gastric pH and the response to food, is more comparable to humans than that of rodents. Studies have shown that a canine model using a standardized high-fat meal can provide a good qualitative prediction of human food effects.[3]
Q4: What is a standard high-fat meal composition for preclinical studies?
A4: For canine studies, a standardized meal, often based on the FDA's recommended high-fat, high-calorie meal for human studies, is recommended. A study by Lentz et al. (2006) successfully used a 50-g aliquot of the FDA meal in beagle dogs to predict human food effects.[3] For rodent studies, high-fat diets typically derive 45% to 60% of their total calories from fat, often from sources like lard and soybean oil.[2]
Q5: How does a high-fat meal physiologically impact drug absorption?
A5: A high-fat meal can influence drug absorption through several physiological mechanisms:
-
Delayed Gastric Emptying: High-fat foods slow down the rate at which the stomach contents are emptied into the small intestine, which can delay the onset of drug absorption.[7]
-
Increased Bile Secretion: The presence of fats stimulates the release of bile salts from the gallbladder. Bile salts act as natural surfactants, which can enhance the solubilization and dissolution of poorly water-soluble drugs like this compound.
-
Increased Splanchnic Blood Flow: Digestion of a meal increases blood flow to the gastrointestinal tract, which can enhance the absorption of some drugs.
-
Lymphatic Transport: For highly lipophilic compounds, a high-fat meal can increase their absorption into the lymphatic system, bypassing first-pass metabolism in the liver.[8]
Quantitative Data
This compound Pharmacokinetic Parameters in Preclinical Models (Fasted State)
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Reference |
| Dose (oral) | 10 mg/kg | 10 mg ODT | [9][10] |
| Cmax (ng/mL) | ~75.36 | Lower than film-coated tablet | [9][10] |
| Tmax (h) | ~1.42 | ~1.5 | [9][10] |
| AUC₀₋t (ng·h/mL) | ~174.38 | ~50% higher than film-coated tablet | [9][10] |
| Absolute Bioavailability (%) | 7.4 - 28.6 | 27 - 33 | [10] |
Note: The data for the Beagle dog is for an orally disintegrating tablet (ODT) and is compared to a film-coated tablet. Specific values for the film-coated tablet were not provided in the source.
Impact of High-Fat Meal on this compound Pharmacokinetics in Humans (for comparison)
| Parameter | Fasted State | Fed State (High-Fat Meal) | Reference |
| Tmax | ~40 min | Delayed by ~1 hour | [1] |
| Cmax | - | Reduced by 18-50% | [11][12] |
| AUC | - | No significant change | [1] |
Experimental Protocols
Protocol: Evaluation of the Effect of a High-Fat Meal on the Oral Bioavailability of this compound in Beagle Dogs
1. Animal Model:
-
Species: Beagle dog
-
Sex: Male
-
Number: A sufficient number to achieve statistical power (e.g., n=6-8)
-
Housing: Housed individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
2. Study Design:
-
A randomized, two-way crossover design with a washout period of at least 7 days between treatments.
-
Treatment A (Fasted): Animals are fasted overnight (at least 12 hours) with free access to water before drug administration.
-
Treatment B (Fed): Animals are given a standardized high-fat meal 30 minutes prior to drug administration.
3. High-Fat Meal:
-
A 50-g aliquot of a standardized high-fat, high-calorie meal (e.g., based on the FDA guidance for human studies). The meal should be palatable to ensure complete consumption.
4. Drug Administration:
-
This compound is administered orally at a predetermined dose (e.g., 10 mg) as a tablet or capsule, followed by a fixed volume of water.
5. Blood Sampling:
-
Blood samples (e.g., 2 mL) are collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
6. Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined using a validated bioanalytical method, such as LC-MS/MS.
7. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½) are calculated using non-compartmental analysis from the plasma concentration-time data for each animal.
-
Statistical analysis (e.g., ANOVA) is performed on the log-transformed PK parameters to compare the fasted and fed states.
Visualizations
Caption: Experimental workflow for a crossover food-effect study.
Caption: Impact of a high-fat meal on this compound absorption.
References
- 1. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. [PDF] this compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A pilot study on the effect of fat loading on the gastrointestinal tract of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Enhancing Vardenafil Dissolution for Experimental Protocols
For researchers, scientists, and drug development professionals, achieving the desired concentration and ensuring the stability of Vardenafil in solution is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in dissolving this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound hydrochloride in aqueous buffers for my experiments. What is the recommended approach?
A1: this compound hydrochloride exhibits poor solubility in water and neutral pH buffers, with an aqueous solubility of approximately 0.11 mg/mL.[1][2][3] Its solubility is pH-dependent, increasing in acidic conditions.[2][3][4][5] The most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.[3][6] Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions.[3][6][7][8][9]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," is a common issue when a compound with low aqueous solubility is transferred from a concentrated organic stock to an aqueous solution.[3][10] The abrupt change in solvent polarity causes the compound to become insoluble and precipitate. To prevent this, it is recommended to perform serial dilutions. First, create an intermediate dilution of your DMSO stock in the aqueous buffer, and then use this intermediate solution to prepare your final working concentrations. This gradual decrease in the organic solvent concentration helps to maintain the solubility of this compound.[3] It is also crucial to keep the final concentration of the organic solvent to a minimum in your working solution, as it may have physiological effects.[3][6]
Q3: What are some alternative methods to enhance the dissolution rate of this compound for my experimental protocols?
A3: Beyond using organic solvents, several techniques can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. These include:
-
pH Adjustment: this compound's solubility is pH-dependent, with higher solubility at a lower pH.[2][4] Adjusting the pH of your buffer to a more acidic range, if compatible with your experimental setup, can improve dissolution.
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer can help to solubilize this compound, particularly for in vitro enzyme assays.[11]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a solid state.[12][13][14][15] Preparing a solid dispersion of this compound with polymers like polyvinylpyrrolidone (PVP) or mannitol has been shown to significantly increase its solubility and dissolution rate.[13][14]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[16] β-cyclodextrin has been shown to improve the solubility of this compound.[16][17][18]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and, consequently, its dissolution velocity.[12][19][20]
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, sonication and gentle warming can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents like DMSO or ethanol.[7][8][9] However, it is crucial to ensure that the compound is stable at elevated temperatures and to avoid excessive heat that could lead to degradation. For aqueous solutions, these methods may provide a temporary increase in solubility, but the compound might precipitate out as the solution cools.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound hydrochloride has very low aqueous solubility at neutral pH.[1][2][3] | Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.[3][6] |
| Precipitation occurs upon dilution of DMSO stock into aqueous media. | The abrupt change in solvent polarity causes the drug to "crash out" of the solution.[3][10] | Perform serial dilutions: create an intermediate dilution in the aqueous buffer before preparing the final working concentration.[3] |
| Solution becomes cloudy over time. | The compound is slowly precipitating, indicating instability at that concentration in the aqueous medium. | Prepare working solutions fresh and use them immediately.[10] Consider lowering the final concentration or using a solubility-enhancing technique. |
| Inconsistent experimental results. | This could be due to incomplete dissolution of the stock solution or precipitation in the working solutions.[10] | Ensure complete dissolution of the stock solution (vortex, sonicate).[3][9] Prepare fresh working solutions and visually inspect for any precipitation before use. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference(s) |
| Water | ~0.11 mg/mL (pH dependent) | [1][2][3] |
| DMSO | ≥13.3 mg/mL to 100 mg/mL | [3][6][7][8][9] |
| Ethanol | ~0.5 mg/mL to ≥3.42 mg/mL (may require warming) | [3][6][8] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[9]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath until the solid is completely dissolved.[3][9] Gentle warming can also be applied.[8]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw Stock: Thaw a single aliquot of your concentrated this compound HCl DMSO stock solution.
-
Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the stock solution to your final aqueous buffer or cell culture medium. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Final Dilution: Use the intermediate dilution to prepare your final working concentrations for the experiment.
-
Solvent Control: Prepare a vehicle control using the same final concentration of DMSO that is present in your experimental samples.
-
Immediate Use: It is recommended to prepare working solutions fresh and use them immediately to minimize the risk of precipitation.[3][10]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's mechanism of action via the PDE5 signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound hydrochloride | PDE | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOLUBILITY ENHANCEMENT OF this compound HYDROCHLORIDE BY PREPARATION OF SOLID DISPERSION | Semantic Scholar [semanticscholar.org]
- 14. wjpps.com [wjpps.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Factors Affecting the Absorption of this compound from Oral Disintegrating Tablets: A Clinical Pharmacokinetic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Vardenafil and Sildenafil: A Comparative Analysis of Potency and Selectivity
A deep dive into the inhibitory profiles of two leading phosphodiesterase 5 inhibitors, supported by experimental data and methodological insights for the research community.
In the landscape of erectile dysfunction therapeutics, vardenafil and sildenafil stand out as prominent phosphodiesterase type 5 (PDE5) inhibitors. Both drugs exert their therapeutic effect by augmenting the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum. While their mechanism of action is similar, differences in their molecular structure lead to distinct potency and selectivity profiles. This guide provides a detailed comparison of this compound and sildenafil, presenting key experimental data on their inhibitory activity against various phosphodiesterase isoenzymes and outlining the methodologies used to derive these findings.
Comparative Potency and Selectivity
The efficacy of this compound and sildenafil is determined by their ability to inhibit PDE5, the primary enzyme responsible for the degradation of cGMP in the penile tissue. However, their interaction with other PDE isoenzymes, such as PDE1 and PDE6, can lead to off-target effects. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a critical parameter in evaluating these compounds. A lower IC50 value indicates greater potency.
A comparative summary of the IC50 values for this compound and sildenafil against key PDE isoenzymes is presented below.
| Compound | PDE1 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) |
| This compound | 180 | 0.7 | 11 |
| Sildenafil | 260 | 3.5 | 35 |
Data compiled from scientific literature. Actual values may vary depending on experimental conditions.
The data clearly indicates that this compound is a more potent inhibitor of PDE5 than sildenafil, with an approximately 5-fold lower IC50 value. Furthermore, this compound exhibits greater selectivity for PDE5 over PDE6, an isoenzyme found in the retina. The inhibition of PDE6 is associated with visual disturbances, a known side effect of PDE5 inhibitors. This compound's higher selectivity for PDE5 may contribute to a lower incidence of this particular adverse effect compared to sildenafil. Both drugs show significantly less potency against PDE1, which is involved in cardiovascular function.
Signaling Pathway and Mechanism of Action
The therapeutic effect of both this compound and sildenafil is rooted in their ability to modulate the cGMP signaling pathway. The process is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum upon sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum, increased blood flow, and ultimately, penile erection. PDE5 terminates this signal by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound and sildenafil prevent the degradation of cGMP, thereby prolonging its vasodilatory effects.
Experimental Protocols: In-Vitro Phosphodiesterase Inhibition Assay
The determination of IC50 values is a cornerstone of drug discovery and development. A common method to assess the potency of PDE inhibitors is the in-vitro phosphodiesterase inhibition assay. The following is a generalized protocol that can be adapted for specific PDE isoenzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and sildenafil) against specific phosphodiesterase (PDE) isoenzymes.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1, PDE5, PDE6)
-
Cyclic nucleotide substrate (cGMP or cAMP, depending on the PDE isoenzyme)
-
Test compounds (this compound, sildenafil) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like Mg2+)
-
Detection reagents (e.g., scintillation proximity assay beads, fluorescently labeled antibodies, or a coupled enzyme system)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the signal (e.g., scintillation counter, fluorescence plate reader, or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (this compound and sildenafil) in the assay buffer. A typical starting concentration might be in the micromolar range, with serial dilutions to cover a wide concentration range.
-
Enzyme Preparation: Dilute the stock solution of the recombinant PDE enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the incubation period.
-
Assay Reaction:
-
Add a small volume of the diluted test compound or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the diluted enzyme solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate (e.g., cGMP for PDE5) to all wells.
-
-
Incubation: Incubate the reaction mixture at the controlled temperature for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure that the substrate consumption is within the linear range of the assay (typically <20%).
-
Reaction Termination and Signal Detection:
-
Stop the enzymatic reaction using a stop reagent or by heat inactivation.
-
Add the detection reagents according to the manufacturer's instructions. The detection method will vary depending on the assay format:
-
Scintillation Proximity Assay (SPA): Involves a radiolabeled substrate and scintillant-coated beads that emit light when the radiolabeled product binds.
-
Fluorescence Polarization (FP): Uses a fluorescently labeled substrate. The polarization of the emitted light changes upon enzymatic cleavage.
-
Coupled Enzyme Assay: The product of the PDE reaction is used as a substrate for a second enzyme, leading to a change in absorbance or fluorescence.
-
-
-
Data Analysis:
-
Measure the signal in each well using the appropriate plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The comparative analysis of this compound and sildenafil reveals important distinctions in their biochemical profiles. This compound demonstrates higher potency in inhibiting PDE5 and greater selectivity over PDE6 compared to sildenafil. These differences, rooted in their molecular structures, may have clinical implications regarding efficacy and side effect profiles. The provided experimental framework for determining inhibitory potency offers a foundation for researchers to further explore these and other PDE inhibitors, contributing to the development of more effective and safer therapeutics.
A Comparative Pharmacokinetic Analysis of Vardenafil and Tadalafil
In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, vardenafil and tadalafil stand out as prominent therapeutic options. While both drugs share a common mechanism of action, their distinct pharmacokinetic profiles significantly influence their clinical application and patient experience. This guide provides a detailed comparative analysis of the pharmacokinetics of this compound and tadalafil, supported by experimental data, for researchers, scientists, and drug development professionals.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. This compound and tadalafil exhibit notable differences in these parameters, which are summarized in the table below.
| Pharmacokinetic Parameter | This compound | Tadalafil |
| Time to Maximum Concentration (Tmax) | 0.7 - 1.0 hours[1][2][3] | 2.0 hours[2][4][5] |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | 378 µg/L (20 mg dose)[4][5] |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent |
| Elimination Half-Life (t1/2) | 4 - 5 hours[6][7][8][9] | 17.5 hours[4][5][6] |
| Absolute Bioavailability | Approximately 15%[7][9][10] | Not determined, but shows dose-proportional exposure[4][11] |
| Protein Binding | ~95%[7] | 94%[4][12] |
| Metabolism | Primarily by CYP3A4[7][9] | Primarily by CYP3A4[12] |
| Excretion | Predominantly in feces (~91-95%)[8] | Predominantly in feces (~61%) and urine (~36%)[11][12] |
| Effect of High-Fat Meal on Absorption | Reduced absorption rate[2][13] | Negligible effect[2][4][5] |
Tadalafil is characterized by a significantly longer half-life of approximately 17.5 hours, which contrasts sharply with this compound's half-life of 4-5 hours.[4][5][6][7][8][9] This extended duration of action for tadalafil offers a wider therapeutic window.[6] this compound, on the other hand, is absorbed more rapidly, with a median Tmax of about 0.7 to 1 hour, compared to tadalafil's median Tmax of 2 hours.[1][2][3] The absorption of this compound can be slowed by the presence of a high-fat meal, a factor that has a negligible effect on tadalafil.[2][13]
Experimental Protocols
The pharmacokinetic data presented are derived from clinical pharmacology studies conducted in healthy subjects. A generalized experimental workflow for these studies is outlined below.
Study Design
Pharmacokinetic parameters for both this compound and tadalafil have been characterized in single- and multiple-dose, crossover, and parallel-group studies involving healthy male volunteers.[1][4][14][15][16] These studies are typically conducted under controlled, clinical settings.
Blood Sampling and Analysis
Venous blood samples are collected at predetermined time points before and after drug administration.[1][14][16] Plasma is separated from the blood samples and stored frozen until analysis. The concentration of the drug and its metabolites in the plasma is determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][16]
Pharmacokinetic Parameter Calculation
Noncompartmental analysis is typically employed to determine the key pharmacokinetic parameters from the plasma concentration-time data.[4][17] This includes the calculation of Cmax, Tmax, AUC, t1/2, oral clearance (CL/F), and apparent volume of distribution (Vz/F).[4]
Signaling Pathway
This compound and tadalafil are selective inhibitors of phosphodiesterase type 5 (PDE5).[18][19] The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP).[18][20] This NO/cGMP signaling pathway is crucial for smooth muscle relaxation and vasodilation.
Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC).[18][19] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[18] Increased levels of cGMP lead to the activation of protein kinase G (PKG), resulting in a cascade of events that cause smooth muscle relaxation and increased blood flow.[21][22] PDE5 inhibitors like this compound and tadalafil act by blocking the hydrolysis of cGMP to the inactive 5'-GMP, thereby prolonging the action of cGMP and enhancing the physiological response to sexual stimulation.[18][20]
References
- 1. High inter-individual variability of this compound pharmacokinetics in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. [Pharmacodynamics and pharmacokinetics of this compound in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tadalafil pharmacokinetics in healthy subjects. | Semantic Scholar [semanticscholar.org]
- 6. centraltexasurology.com [centraltexasurology.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. aaspjournal.org [aaspjournal.org]
- 10. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. Comparing Tadalafil And this compound | Lowcountry Male [lowcountrymale.com]
- 14. dovepress.com [dovepress.com]
- 15. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Bioequivalence of this compound Hydrochloride in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Vardenafil's Superior Inhibitory Potency on PDE5 Validated in Human Recombinant Enzyme Assays
A Comparative Analysis for Researchers and Drug Development Professionals
Vardenafil demonstrates exceptional potency and selectivity as an inhibitor of phosphodiesterase type 5 (PDE5) in human recombinant enzyme assays, positioning it as a significant compound in therapeutic applications targeting the cGMP signaling pathway. This guide provides a comparative analysis of this compound against other common PDE5 inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: Enhancing cGMP Signaling
This compound's therapeutic effect stems from its potent inhibition of the PDE5 enzyme.[1][2] In the physiological process of smooth muscle relaxation, nitric oxide (NO) stimulates the production of cyclic guanosine monophosphate (cGMP), a second messenger that leads to vasodilation.[1][2] The PDE5 enzyme is responsible for the degradation of cGMP.[1][2] By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[1][2][3] This mechanism is crucial in therapeutic areas such as erectile dysfunction.[4][5]
Caption: this compound's inhibition of PDE5 enhances cGMP-mediated smooth muscle relaxation.
Comparative Inhibitory Potency
In vitro studies utilizing human recombinant PDE5 enzymes have consistently demonstrated this compound's high inhibitory potency, often superior to that of sildenafil. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | Selectivity for PDE5 over PDE6 |
| This compound | 0.7 [6][7][8] | 180[6][7][8] | 11[6][7][8] | ~16-fold[6] |
| Sildenafil | 3.5 - 6.6[6][9] | >280 | 33[9] | ~9-fold[9] |
| Tadalafil | 1.8[10][11] | >10,000 | >10,000 | >5,500-fold |
Data compiled from studies using human recombinant or purified PDE enzymes.
This compound exhibits an IC50 value of approximately 0.7 nM for PDE5.[6][7][8] In direct comparative studies, this compound was found to be more potent than sildenafil, which has a reported IC50 in the range of 3.5 to 6.6 nM.[6][9][12] Tadalafil also shows high potency with an IC50 of around 1.8 nM.[10][11] While this compound is highly selective for PDE5, it also shows some inhibitory activity against PDE6, an enzyme found in the retina, with an IC50 of 11 nM.[6][7][8]
Experimental Protocols
Human Recombinant PDE5 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against human recombinant PDE5A1 using a fluorescence polarization (FP) assay.
Objective: To quantify the in vitro potency (IC50) of test compounds, such as this compound, in inhibiting the enzymatic activity of human recombinant PDE5.
Materials:
-
Human recombinant PDE5A1 enzyme
-
FAM-labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl₂, 1 mM β-mercaptoethanol)
-
Test compounds (this compound, sildenafil, tadalafil) dissolved in DMSO
-
Binding Agent
-
96-well black microplates
-
Microplate reader with fluorescence polarization capabilities (Excitation ≈ 485 nm, Emission ≈ 530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the test compounds in the assay buffer to achieve a range of desired concentrations.
-
Dilute the human recombinant PDE5A1 enzyme in the assay buffer to the final working concentration.
-
Dilute the FAM-cGMP substrate in the assay buffer to its final working concentration.
-
-
Assay Protocol:
-
Add the serially diluted test compounds to the wells of a 96-well microplate. Include wells for a positive control (a known PDE5 inhibitor) and a vehicle control (DMSO only, representing 100% enzyme activity).
-
Add the diluted PDE5A1 enzyme solution to all wells except for a blank control (no enzyme).
-
Incubate the plate for approximately 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]
-
Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate to all wells.[13]
-
Incubate the plate for 30-60 minutes at 37°C.[13]
-
Stop the reaction by adding the Binding Agent to all wells.[13]
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[13]
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula:[13] % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]
-
Caption: Workflow for a PDE5 inhibition fluorescence polarization assay.
References
- 1. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Articles [globalrx.com]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tadalafil 他达那非| PDE5 inhibitor | Cas# 171596-29-5 - 美国GlpBio [glpbio.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Preclinical Comparison of PDE5 Inhibitors
A deep dive into the preclinical data of sildenafil, tadalafil, vardenafil, and avanafil, offering researchers a comprehensive guide to their comparative efficacy, selectivity, and pharmacokinetic profiles. This guide synthesizes experimental data from various preclinical models to aid in the informed selection of these critical research tools.
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction and are now being explored for a range of other therapeutic applications, from pulmonary arterial hypertension to cognitive decline.[1][2][3][4] At the heart of their mechanism is the inhibition of the cGMP-specific PDE5 enzyme, which enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[3][5] While all approved PDE5 inhibitors share this common mechanism, their distinct chemical structures lead to significant differences in their potency, selectivity, and pharmacokinetic properties, which are critical considerations for preclinical research and drug development.
In Vitro Potency and Selectivity: A Tale of Four Inhibitors
The in vitro potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. This compound consistently demonstrates the highest potency in preclinical in vitro assays, with IC50 values reported to be as low as 0.7 nM.[6][7] Tadalafil and the newer agent avanafil show comparable high potency, while sildenafil is slightly less potent.[6][8][9]
However, potency is only part of the story. Selectivity, the inhibitor's affinity for PDE5 over other PDE isozymes, is crucial for minimizing off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[6][10]
Avanafil stands out for its high selectivity for PDE5, particularly against PDE6 and PDE11.[8][10][11] Tadalafil also exhibits excellent selectivity, especially against PDE6, but it does show some inhibition of PDE11.[6][10] Sildenafil and this compound, while highly potent against PDE5, show a greater degree of cross-reactivity with PDE6.[6][7]
Comparative In Vitro Potency and Selectivity of PDE5 Inhibitors
| Inhibitor | PDE5 IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE6 (fold) | Selectivity vs. PDE11 (fold) |
| Sildenafil | 3.5 - 6.6 | ~40 - 60 | ~10 - 16 | ~200 - 1000 |
| Tadalafil | 0.94 - 2.35 | >1000 - <10,000 | >550 | ~25 - 40 |
| This compound | 0.7 | ~130 - 257 | ~15 - 21 | >9300 |
| Avanafil | 4.3 - 5.2 | >10,200 | ~121 | >19,000 |
Note: The IC50 and selectivity values are compiled from multiple preclinical studies and may vary depending on the specific experimental conditions.[6][7][8][9][10][11]
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic properties of PDE5 inhibitors, including their absorption (Tmax) and elimination half-life (t½), significantly influence their onset and duration of action. Preclinical studies, primarily in rat models, have elucidated these key differences.[12]
Avanafil is characterized by a rapid onset of action, with a Tmax of approximately 30-45 minutes.[8][10][13] Sildenafil and this compound have a slightly longer time to peak plasma concentration, typically around 60 minutes.[8][10][13] Tadalafil has the longest Tmax, at around 120 minutes, which contributes to its slower onset but longer duration of action.[8][10][13]
In terms of half-life, tadalafil has the longest, at approximately 9.28 hours in rats, which translates to its extended duration of efficacy.[10][12] Sildenafil and this compound have shorter half-lives of around 3-5 hours.[10][12] Avanafil also has a relatively short half-life.[10][11]
Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Sildenafil | Tadalafil | This compound | Avanafil |
| Dose (mg/kg) | 20 | 5 | 10 | Data not consistently reported in comparative studies |
| Tmax (h) | ~1.0 | ~4.0 | ~1.42 | ~0.5 - 0.75 |
| Cmax (ng/mL) | ~92.10 | ~725.89 | ~75.36 | Data not consistently reported in comparative studies |
| Half-life (t½) (h) | ~3-4 | ~9.28 | ~4-5 | ~3-5 |
Disclaimer: The data in this table are derived from multiple sources and are not from a single, direct head-to-head comparative study. Direct comparisons should be made with caution as experimental conditions may vary.[8][10][11][12][13]
In Vivo Efficacy in Preclinical Models of Erectile Dysfunction
The ultimate test of a PDE5 inhibitor's preclinical performance is its ability to enhance erectile function in in vivo models. A common method involves measuring the increase in intracavernosal pressure (ICP) in response to cavernous nerve stimulation in animal models, such as rats and rabbits.[7][14]
Preclinical studies have consistently shown that all four PDE5 inhibitors significantly potentiate erectile responses compared to placebo.[7][9][14] this compound's high in vitro potency often translates to high in vivo efficacy, with studies demonstrating its ability to enhance erections at low doses.[7] Avanafil has also been shown to have a rapid onset of action in vivo, potentiating penile tumescence within 10 minutes in anesthetized dogs.[10]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Figure 1: PDE5 Signaling Pathway in Penile Erection.
Figure 2: Preclinical Evaluation of PDE5 Inhibitors.
Detailed Experimental Protocols
In Vitro PDE Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified PDE isozymes.[5]
Methodology:
-
Enzyme Source: Purified human recombinant PDE5A1 is used. For selectivity profiling, other human recombinant PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, PDE11) are utilized.[5]
-
Assay Principle: The assay is based on the hydrolysis of radiolabeled cGMP (for PDE5, PDE6, PDE11) or cAMP (for other PDEs) by the respective PDE enzyme. The resulting radiolabeled 5'-monophosphate is then separated from the unhydrolyzed substrate using anion-exchange chromatography.
-
Procedure:
-
The test compound (e.g., sildenafil, tadalafil, this compound, or avanafil) is serially diluted to various concentrations.
-
The reaction is initiated by adding the PDE enzyme to a mixture containing the radiolabeled substrate and the test compound in an appropriate assay buffer.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is terminated, and the product is separated from the substrate.
-
The amount of product formed is quantified by scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Measurement of Intracavernosal Pressure (ICP) in a Rat Model
Objective: To evaluate the in vivo efficacy of PDE5 inhibitors in enhancing erectile function.[14]
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Fisher 344 rats are used.[14]
-
Surgical Procedure:
-
The rats are anesthetized.
-
The carotid artery is cannulated for continuous blood pressure (BP) monitoring.
-
The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure ICP.
-
The cavernous nerve is isolated and placed on a bipolar electrode for electrical stimulation.
-
-
Experimental Protocol:
-
A baseline erectile response is established by stimulating the cavernous nerve before drug administration.
-
The test compound is administered orally or intravenously.[10][14]
-
After a specified time corresponding to the drug's Tmax, the cavernous nerve is stimulated again.
-
The maximal ICP and the total ICP (area under the curve) are recorded.
-
-
Data Analysis: The erectile response is often expressed as the ratio of maximal ICP to mean arterial pressure (MAP) to normalize for changes in systemic blood pressure. The increase in this ratio after drug administration compared to the baseline or a vehicle control indicates the efficacy of the PDE5 inhibitor.[9]
Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of PDE5 inhibitors after oral administration.[12]
Methodology:
-
Animal Model and Dosing: Rats are administered a single oral dose of the PDE5 inhibitor.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at various time points post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the PDE5 inhibitor in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Tmax, Cmax, t½, and the area under the concentration-time curve (AUC), using non-compartmental analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. urotoday.com [urotoday.com]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Vardenafil's Efficacy in Animal Models: A Comparative Guide to Reproducibility Across Strains
For researchers and drug development professionals, understanding the consistency of a compound's effects across different animal models is paramount. This guide provides a comparative analysis of the reproducibility of Vardenafil's effects on erectile function, focusing on data from various animal strains. This compound, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, enhances erectile function by increasing the intracellular concentration of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][3] This guide synthesizes available preclinical data to offer insights into the variability and consistency of this compound's efficacy.
Quantitative Comparison of this compound's Efficacy
The following tables summarize the key efficacy and pharmacokinetic parameters of this compound across different animal species and strains. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Efficacy of this compound on Erectile Function (In Vivo)
| Species/Strain | Model | This compound Dosage | Administration Route | Key Efficacy Endpoint & Results | Comparison/Control | Source(s) |
| Rat | ||||||
| Sprague-Dawley | Anesthetized | 0.1 and 1 mg/kg | Intravenous | Significantly facilitated erectile responses (ICPmax/dBP x 100) at 3 and 13 minutes post-injection. | Sildenafil (1 mg/kg) | [4] |
| Sprague-Dawley | Anesthetized with paroxetine-induced ED | 0.3 mg/kg | Intravenous | Completely reversed the paroxetine-induced reduction in ICP responses to cavernous nerve stimulation. | Paroxetine-treated group | [5][6] |
| Sprague-Dawley | Streptozotocin-induced diabetic | Not specified | Not specified | Improved ICP/MAP ratio. Combination with resveratrol showed a synergistic effect. | Diabetic control | [7] |
| Wistar-ST | Acute arteriogenic ED | 4.0 mg/kg/day (high-dose) | Oral | Significantly improved the area of ICP/MAP ratio and maintained a normal smooth muscle to collagen ratio. | Ligation without treatment | [8][9] |
| Rabbit | ||||||
| New Zealand White | Anesthetized | 1-30 µg/kg | Intravenous & Intracavernosal | Dose-dependent increase in ICP:SAP ratio. Lower threshold dose (3 µg/kg i.v.) and longer response duration compared to sildenafil. | Sildenafil (10-30 µg/kg) | [9][10] |
| Conscious | 1-30 mg/kg | Oral | Dose-dependent induction of penile erection, measured by the length of uncovered penile mucosa. | Vehicle | [11] |
ICP: Intracavernosal Pressure; MAP: Mean Arterial Pressure; dBP: diastolic Blood Pressure; ED: Erectile Dysfunction; SAP: Systemic Arterial Pressure.
Table 2: Pharmacokinetic Parameters of this compound
| Species/Strain | Dosage (oral) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Source(s) |
| Rat | |||||
| Sprague-Dawley | 10 mg/kg | ~75.36 | ~1.42 | ~4-5 | [12] |
| Rabbit | |||||
| Not Specified | 0.1 mg/kg | Not specified | 1 | 1.2 | [13] |
| Human | |||||
| Healthy Volunteers | Not specified | Not specified | ~0.7 | ~4 | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound's efficacy, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 2. atlas.org [atlas.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound reverses erectile dysfunction induced by paroxetine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic this compound treatment improves erectile function via structural maintenance of penile corpora cavernosa in rats with acute arteriogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy of this compound and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oral efficacy of this compound hydrochloride for inducing penile erection in a conscious rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vardenafil and Icariin as Phosphodiesterase-5 Inhibitors
This guide provides an objective comparison of the synthetic drug vardenafil and the natural flavonoid icariin as inhibitors of phosphodiesterase type 5 (PDE5). The comparison is based on quantitative experimental data regarding their inhibitory potency and selectivity. Detailed experimental protocols and signaling pathway diagrams are provided to support the data for researchers, scientists, and drug development professionals.
Mechanism of Action: The cGMP Signaling Pathway
Phosphodiesterase-5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. In numerous physiological processes, including smooth muscle relaxation, nitric oxide (NO) stimulates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels lead to the desired physiological effects. PDE5 terminates this signal by hydrolyzing cGMP to inactive guanosine monophosphate (GMP). Both this compound and icariin function by competitively inhibiting PDE5, which prevents the degradation of cGMP, thereby enhancing and prolonging the NO/cGMP-mediated signal.[1][2][3][4]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Experimental data clearly demonstrates that this compound is a significantly more potent PDE5 inhibitor than icariin in its natural form.
| Compound | Target | IC50 Value | Selectivity (IC50) | Reference |
| This compound | PDE5 | 0.7 nM | PDE1: 180 nM | [5][6][7] |
| PDE6: 11 nM | [5][6] | |||
| PDE2, 3, 4: >1000 nM | [5][6] | |||
| Icariin | PDE5 | 432 nM | PDE4: 73,500 nM | [8][9][10] |
| PDE5A1 | 1000 nM | [11] | ||
| PDE5A2 | 750 nM | [11] | ||
| PDE5A3 | 1100 nM | [11] | ||
| Icariin Derivative | PDE5A1 | 75 nM | Highly selective vs. PDE6 | [12][13] |
| (3,7-bis(2-hydroxyethyl)icaritin) |
This compound exhibits potent inhibitory activity against PDE5 with an IC50 value in the low nanomolar range (0.7 nM).[5][6][7][14] In contrast, icariin's inhibitory effect on PDE5 is substantially weaker, with reported IC50 values in the mid-to-high nanomolar range (432 nM to 5,900 nM).[8][9][10][12][13][15] This indicates that a much higher concentration of icariin is required to achieve the same level of PDE5 inhibition as this compound.
However, it is noteworthy that chemical modifications of the icariin molecular structure can dramatically enhance its potency. For instance, the derivative 3,7-bis(2-hydroxyethyl)icaritin has been shown to inhibit PDE5A1 with an IC50 of 75 nM, a potency approximately 80 times greater than its parent compound, icariin, and comparable to that of sildenafil.[8][12][13][15] This highlights icariin's potential as a valuable pharmacophore for the development of novel PDE5 inhibitors.[16]
Selectivity Profile
Selectivity is a critical factor in drug development, as off-target inhibition can lead to undesirable side effects. This compound is highly selective for PDE5. Its inhibitory effect on PDE5 is over 15 times more potent than on PDE6 and over 130 times more potent than on PDE1.[2][5] Its activity against other PDE families, such as PDE2, 3, and 4, is negligible at therapeutic concentrations (IC50 > 1000 nM).[5][6]
Icariin also demonstrates specificity for PDE5, being approximately 167-fold more selective for PDE5 than for PDE4.[9] However, a comprehensive selectivity profile of icariin against a broader range of PDE isoforms is less documented in the available literature compared to this compound.
Experimental Methodologies
The determination of a compound's IC50 value against PDE5 is a standard in vitro procedure. Various methods exist, including radioisotope assays and fluorescence polarization (FP) assays.[9][17][18] Below is a generalized protocol for a fluorescence-based enzymatic assay.
Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence-Based)
This protocol outlines the determination of the IC50 of a test compound against recombinant human PDE5. The assay measures the product of the enzymatic reaction.
1. Materials and Reagents:
-
Recombinant Human PDE5 Enzyme (e.g., from human platelets or expressed in COS-7 cells).[5][15]
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA).[19]
-
Substrate: cGMP (or a fluorescently labeled version like FAM-cGMP).[17][18]
-
Test Compounds: this compound, Icariin (dissolved in DMSO).
-
Positive Control: A known PDE5 inhibitor (e.g., Sildenafil).
-
Detection Reagents: A system to quantify the reaction product (e.g., a phosphate-binding agent for FP assays or reagents for a malachite green assay).[17][18][19]
-
96-well black microplates.
-
Microplate reader capable of measuring the appropriate signal (e.g., fluorescence polarization or absorbance).[17][18]
2. Experimental Workflow:
3. Procedure:
-
Compound Preparation: Prepare a series of dilutions for each test compound (e.g., this compound, icariin) in the assay buffer. Also, prepare controls: a no-inhibitor control (vehicle, e.g., DMSO) for 100% enzyme activity and a positive control inhibitor.
-
Assay Plate Setup: Add the diluted compounds and controls to the designated wells of a 96-well microplate.[20]
-
Enzyme Addition: Add the diluted PDE5 enzyme solution to each well. Pre-incubate the plate for approximately 15 minutes at room temperature to allow for the binding between the inhibitor and the enzyme.[17][20]
-
Reaction Initiation: Start the enzymatic reaction by adding the cGMP substrate to all wells.[20]
-
Incubation: Incubate the plate at 37°C for a defined period, typically 30 to 60 minutes.[19][20]
-
Reaction Termination: Stop the reaction by adding a stop solution or, in the case of an FP assay, the binding agent that detects the reaction product.[17][19][20]
-
Data Acquisition: Read the plate using a microplate reader. The signal (e.g., milli-polarization units, absorbance) will be proportional to the amount of product formed and thus to the enzyme activity.[17][20]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC50 value.[20]
Conclusion
The available experimental data unequivocally establishes that this compound is a substantially more potent inhibitor of PDE5 than the natural flavonoid icariin. This compound's high potency and selectivity are the result of targeted synthetic drug design. While icariin is less potent, its specific inhibitory action on PDE5 and its natural origin make it a subject of significant research interest. Furthermore, the demonstrated ability to dramatically increase its inhibitory potency through chemical modification makes icariin a promising lead compound and a valuable scaffold for the development of new, potentially safer, and effective PDE5 inhibitors.[8][12][13][16]
References
- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of this compound and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Deciphering the myth of icariin and synthetic derivatives in improving erectile function from a molecular biology perspective: a narrative review - Niu - Translational Andrology and Urology [tau.amegroups.org]
- 9. Effects of icariin on cGMP-specific PDE5 and cAMP-specific PDE4 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. Potent inhibition of human phosphodiesterase-5 by icariin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. Exploration of icariin analog structure space reveals key features driving potent inhibition of human phosphodiesterase-5 | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 20. benchchem.com [benchchem.com]
Vardenafil's Cross-Reactivity Profile: A Comparative Analysis with Other Phosphodiesterase Isoforms
A deep dive into the selectivity of vardenafil, this guide provides a comparative analysis of its inhibitory activity against various phosphodiesterase (PDE) isoforms. The data presented, supported by detailed experimental methodologies, offers researchers and drug development professionals a comprehensive understanding of this compound's cross-reactivity in relation to other major PDE5 inhibitors.
This compound, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a well-established therapeutic agent.[1][2] Its mechanism of action involves the inhibition of cGMP-specific PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.[1] However, the therapeutic efficacy and side-effect profile of a PDE5 inhibitor are not solely determined by its potency against PDE5 but also by its selectivity over other PDE isoforms. This guide provides a detailed comparison of the cross-reactivity of this compound with other PDE isoforms, alongside data for other widely used PDE5 inhibitors: sildenafil, tadalafil, and avanafil.
Comparative Inhibitory Activity of PDE5 Inhibitors
The inhibitory activity of this compound and other PDE5 inhibitors against a panel of PDE isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower IC50 values indicate higher potency.
| PDE Isoform | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Avanafil IC50 (nM) |
| PDE1 | 180 | >10,000 | >10,000 | >5,000 |
| PDE2 | >1000 | >10,000 | >10,000 | >5,000 |
| PDE3 | >1000 | >10,000 | >10,000 | >5,000 |
| PDE4 | >1000 | >10,000 | >10,000 | >5,000 |
| PDE5 | 0.7 | 3.5 | 1.8 | 5.2 |
| PDE6 | 11 | 22 | >10,000 | 630 |
| PDE11 | >1000 | >10,000 | 25 | >5,000 |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
As the data indicates, this compound is a highly potent PDE5 inhibitor. Its selectivity for PDE5 over other isoforms is a critical aspect of its pharmacological profile. Notably, this compound exhibits some inhibitory activity against PDE6, an enzyme found in the retina, which is a characteristic it shares with sildenafil. Tadalafil, while also highly selective for PDE5, shows some cross-reactivity with PDE11. Avanafil demonstrates a high degree of selectivity for PDE5 over other isoforms.
Understanding the Significance of PDE Isoform Selectivity
The human phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), each with distinct substrate specificities (cAMP or cGMP), tissue distribution, and physiological roles.[3][4] Cross-reactivity of PDE5 inhibitors with these other isoforms can lead to off-target effects.
-
PDE1: A dual-substrate PDE found in the brain, heart, and smooth muscle, involved in regulating neuronal activity and smooth muscle contraction.[5]
-
PDE2: A dual-substrate PDE stimulated by cGMP, playing a role in cardiac function and adrenal steroidogenesis.[6]
-
PDE3: A cGMP-inhibited PDE that primarily hydrolyzes cAMP, crucial for cardiovascular function and platelet aggregation.[3]
-
PDE4: A cAMP-specific PDE family that is a major regulator of inflammation and is found in immune and airway smooth muscle cells.[7]
-
PDE6: A cGMP-specific PDE located in the retina, essential for phototransduction. Inhibition of PDE6 is associated with visual disturbances.[1][8]
-
PDE11: A dual-substrate PDE found in the prostate, skeletal muscle, and testes. Its physiological role is not fully understood, but its inhibition by tadalafil has been linked to myalgia.[7][8]
Experimental Protocols for Determining Inhibitor Potency
The determination of IC50 values is a fundamental aspect of characterizing the potency and selectivity of PDE inhibitors. The following outlines a general methodology for a radioactive enzyme assay, a commonly used technique.
Radioactive Enzyme Assay Protocol
This method measures the enzymatic activity of a specific PDE isoform by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cGMP) to its corresponding 5'-monophosphate.
Materials:
-
Purified recombinant human PDE isoforms
-
Radiolabeled substrate (e.g., [³H]-cGMP)
-
Test inhibitors (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, the purified PDE enzyme, and the test inhibitor at a specific concentration.
-
Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes), allowing the PDE to hydrolyze the substrate.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Product Conversion: Add snake venom nucleotidase to the mixture and incubate. This enzyme converts the radiolabeled 5'-monophosphate to the corresponding nucleoside.
-
Separation: Apply the reaction mixture to an anion exchange resin column. The unreacted charged substrate will bind to the resin, while the uncharged nucleoside product will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the PDE activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PDE5 signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination using a radioactive assay.
References
- 1. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjppd.org [rjppd.org]
- 8. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
Vardenafil Shows Promise for Sildenafil Non-Responders in Erectile Dysfunction
A growing body of evidence suggests that vardenafil can be an effective alternative for individuals with erectile dysfunction (ED) who have not responded to sildenafil treatment. Clinical studies demonstrate that a significant percentage of sildenafil non-responders experience improved erectile function when switched to this compound. This guide provides a comprehensive comparison of the two phosphodiesterase type 5 (PDE5) inhibitors, focusing on the efficacy of this compound in this specific patient population, supported by experimental data and detailed methodologies.
Failure to respond to sildenafil can be attributed to various factors, including inadequate patient education on proper usage, underlying health conditions, or suboptimal dosing.[1][2][3] For those who are true non-responders, switching to a different PDE5 inhibitor like this compound may offer a viable solution.[4][5]
Comparative Efficacy in Sildenafil Non-Responders
Clinical trials have specifically investigated the efficacy of this compound in men who previously failed to achieve satisfactory results with sildenafil. The PROVEN (Patient Response with this compound in Sildenafil Non-Responders) study, a multicenter, double-blind, placebo-controlled trial, provides key insights into this area.[6]
| Efficacy Endpoint | This compound | Placebo | p-value |
| IIEF-EF Domain Score | |||
| Baseline (Mean) | 9.3 | ||
| End of Study (Mean) | 17.6 | < 0.001 | |
| SEP2 (Successful Penetration) | |||
| Per-patient success rate | 62.3% | < 0.001 vs baseline | |
| SEP3 (Successful Intercourse) | |||
| Per-patient success rate | 46.1% | < 0.001 vs baseline | |
| GAQ (Global Assessment Question) | |||
| Positive Response | 61.8% | 14.7% | < 0.001 |
| Normal Erectile Function (IIEF-EF ≥ 26) | 30% | 6% | < 0.001 |
Table 1: Summary of Efficacy Data from the PROVEN Study in Sildenafil Non-Responders.[6] IIEF-EF: International Index of Erectile Function-Erectile Function Domain; SEP2: Sexual Encounter Profile Question 2; SEP3: Sexual Encounter Profile Question 3; GAQ: Global Assessment Question.
These results demonstrate a statistically significant improvement in erectile function with this compound compared to placebo in a population of documented sildenafil non-responders.[6] However, it is important to note that not all studies have shown such a high success rate. One study found that only a small percentage (12%) of sildenafil non-responders were successfully salvaged with this compound, suggesting that underlying severe arterial insufficiency may limit the effectiveness of any PDE5 inhibitor in some patients.[7]
Biochemical and Pharmacokinetic Profile
The potential for this compound to be effective in sildenafil non-responders may be partially explained by its biochemical properties. This compound is a more potent and selective inhibitor of the PDE5 enzyme than sildenafil.[8][9][10]
| Parameter | This compound | Sildenafil |
| PDE5 IC50 | 0.7 nM | 6.6 nM |
| PDE6 IC50 | 11 nM | - |
| Selectivity (PDE6/PDE5) | 16 | 7.4 |
| Time to Onset | ~60 minutes | ~30 minutes |
| Duration of Action | 5-7 hours | ~4 hours |
Table 2: Comparison of Biochemical and Pharmacokinetic Properties of this compound and Sildenafil.[8][11] IC50: Half-maximal inhibitory concentration, a measure of potency.
The higher potency of this compound means that a lower dose is required to achieve the same level of PDE5 inhibition.[10] Additionally, this compound's greater selectivity for PDE5 over PDE6, an enzyme found in the retina, may result in a lower incidence of visual disturbances, a known side effect of sildenafil.[8][9]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity of the findings. Below is a summary of the experimental protocol for a key study in this area.
PROVEN Study: A Multicenter, Double-Blind, Placebo-Controlled Trial [6]
-
Objective: To evaluate the efficacy of this compound in patients with erectile dysfunction who were previously unresponsive to sildenafil.
-
Patient Population: 463 men aged 18 years or older with moderate-to-severe ED and a history of non-response to sildenafil.
-
Study Design:
-
A 4-week treatment-free run-in period.
-
Patients were then randomized to receive either placebo or this compound (10 mg).
-
Dose adjustments (to 5 mg or 20 mg) were permitted at 4 and 8 weeks based on efficacy and tolerability.
-
The study duration was 12 weeks.
-
-
Outcome Measures:
-
International Index of Erectile Function (IIEF) erectile function (EF) domain score.
-
Sexual Encounter Profile (SEP) diary questions (vaginal penetration and maintenance of erection).
-
Global Assessment Question (GAQ).
-
Signaling Pathways and Experimental Workflows
The mechanism of action for both this compound and sildenafil involves the inhibition of the PDE5 enzyme, which is part of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[12][13][14]
Figure 1: Simplified signaling pathway of PDE5 inhibitors in erectile function.
The workflow for a clinical trial investigating the switch from sildenafil to this compound typically follows a structured process to ensure robust and unbiased results.
Figure 2: Typical workflow of a clinical trial for sildenafil non-responders.
The decision to switch a patient from sildenafil to this compound is based on a logical progression of treatment failure and the potential for an alternative PDE5 inhibitor to be effective.
Figure 3: Logical flow for managing sildenafil non-responders.
References
- 1. Sildenafil failures may be due to inadequate patient instructions and follow-up: a study on 100 non-responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hims.com [hims.com]
- 3. droracle.ai [droracle.ai]
- 4. Practical Approaches to Treat ED in PDE5i Nonresponders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Approaches to Treat ED in PDE5i Nonresponders [aginganddisease.org]
- 6. Erectile response with this compound in sildenafil nonresponders: a multicentre, double-blind, 12-week, flexible-dose, placebo-controlled erectile dysfunction clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound rescue rates of sildenafil nonresponders: objective assessment of 327 patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Levitra) vs. Sildenafil (Viagra): Complete Guide | RedBox Rx [redboxrx.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of this compound and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Vardenafil's Duration of Action: A Comparative Analysis Against Other PDE5 Inhibitors
A deep dive into the pharmacokinetic and pharmacodynamic profiles of leading phosphodiesterase type 5 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document details the duration of action of Vardenafil in relation to Sildenafil, Tadalafil, and Avanafil, supported by experimental data and detailed clinical trial methodologies.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction (ED). These drugs work by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2][3] This inhibition leads to smooth muscle relaxation, increased blood flow to the penis, and consequently, the potentiation of erections upon sexual stimulation.[3][4] While all PDE5 inhibitors share this common mechanism of action, they exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical performance, particularly their onset and duration of action.[3] This guide provides a comparative study of this compound's duration of action against other prominent PDE5 inhibitors: Sildenafil, Tadalafil, and Avanafil.
Comparative Pharmacokinetics of PDE5 Inhibitors
The clinical efficacy and patient preference for a particular PDE5 inhibitor are often dictated by its pharmacokinetic profile, specifically the time to maximum plasma concentration (Tmax), the plasma half-life (t1/2), and the overall duration of therapeutic effect. The following table summarizes the key pharmacokinetic parameters for this compound and its main competitors.
| Parameter | This compound | Sildenafil | Tadalafil | Avanafil |
| Time to Maximum Concentration (Tmax) | ~0.7 - 0.9 hours[5] | ~1 hour[6] | ~2 hours[6] | ~0.5 - 0.75 hours[7] |
| Plasma Half-life (t1/2) | 4 - 5 hours[5][7] | ~4 hours[7] | ~17.5 hours[7] | 3 - 5 hours[8] |
| Clinical Duration of Action | 4 - 6 hours[9] | 4 - 6 hours[9] | Up to 36 hours[7][10] | Up to 6 hours[7][8] |
This compound and Sildenafil exhibit similar pharmacokinetic profiles, with a relatively rapid onset of action and a moderate duration of effect.[7][9] Tadalafil is distinguished by its significantly longer half-life, which translates to a prolonged duration of action, earning it the moniker "the weekend pill".[7][10] Avanafil is characterized by the most rapid onset of action among the four, although its duration is comparable to that of this compound and Sildenafil.[7]
Experimental Protocols
The data presented in this guide are derived from numerous clinical trials. The following outlines a representative experimental protocol for a comparative clinical trial designed to assess the duration of action of PDE5 inhibitors.
Study Design
A randomized, double-blind, placebo-controlled, crossover study is a common design for these types of trials.[3] This design allows for within-subject comparisons, reducing variability and increasing statistical power. The study would typically consist of a screening phase, a treatment-free run-in period, and multiple treatment periods separated by washout periods.[3]
Participant Selection
-
Inclusion Criteria:
-
Exclusion Criteria:
Treatment Administration
Participants are randomly assigned to receive a sequence of the study drugs (e.g., this compound, Sildenafil, Tadalafil, Avanafil) and a placebo. Each treatment is administered for a set period (e.g., 4 weeks), followed by a washout period (e.g., 1-2 weeks) before crossing over to the next treatment.[3] Patients are typically instructed to take the medication as needed, approximately 30-60 minutes before anticipated sexual activity.[6]
Efficacy Assessment
The duration of action is assessed through a combination of patient-reported outcomes and objective measurements:
-
International Index of Erectile Function (IIEF): A validated 15-item questionnaire that assesses erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction over the preceding 4 weeks.[12][13]
-
Sexual Encounter Profile (SEP): A patient diary where participants record details of each sexual attempt. Key questions include:
-
Stopwatch-Assessed Erection Duration: Patients are instructed to use a stopwatch to measure the time from achieving an erection firm enough for penetration until the erection is lost.[11] This provides a more objective measure of erection duration.
Pharmacokinetic Analysis
To determine Tmax and t1/2, blood samples are collected at predefined intervals after drug administration in a subset of participants. Plasma concentrations of the drug and its metabolites are then measured using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
Statistical Analysis
Efficacy endpoints are typically analyzed using mixed-effects models to account for the crossover design. Pharmacokinetic parameters are calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanism and the process of a clinical trial, the following diagrams are provided.
Conclusion
This compound's duration of action is comparable to that of Sildenafil, offering a reliable therapeutic window for the treatment of erectile dysfunction. While Tadalafil provides a significantly longer duration of efficacy, and Avanafil a more rapid onset, the choice of a PDE5 inhibitor should be guided by individual patient needs, lifestyle, and tolerability. The rigorous methodologies employed in clinical trials, as outlined in this guide, provide the robust evidence base necessary for informed clinical decision-making and future drug development in this therapeutic area.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Erectile Dysfunction | Study 11575 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 3. fda.report [fda.report]
- 4. Erectile Dysfunction | Study 100537 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 5. researchgate.net [researchgate.net]
- 6. The devil is in the details: an analysis of the subtleties between phosphodiesterase inhibitors for erectile dysfunction - Smith-Harrison - Translational Andrology and Urology [tau.amegroups.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Erectile Dysfunction | Study 100493 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 12. Safety and efficacy of this compound in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of an oral versus intranasal delivered formulation of the phosphodiesterase type 5 inhibitor this compound in healthy men - a phase 1, randomized, open-label, single-dose, two-period, two-treatment, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Vardenafil's Potency: A Comparative Guide to PDE5 Inhibitor IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency (IC50) of Vardenafil against other established and novel phosphodiesterase type 5 (PDE5) inhibitors. The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of new PDE5-targeted therapeutics. All quantitative data is summarized in a clear, tabular format, and detailed experimental methodologies are provided for the key assays cited.
Comparative Analysis of PDE5 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents a comparative summary of the IC50 values for this compound and other selected PDE5 inhibitors. Lower IC50 values are indicative of greater potency.
| Compound | IC50 (nM) for PDE5 | Reference(s) |
| This compound | 0.7 | [1][2] |
| Sildenafil | 3.4 - 6.6 | [2][3] |
| Tadalafil | 1.8 | [4][5] |
| Avanafil | 5.2 | [6] |
| Lodenafil | 0.015 | [6] |
| Mirodenafil | 0.33 | [6] |
| Udenafil | 8.25 | [6] |
| TPN729MA | 2.28 | [5] |
| Compound 3a | 0.31 | [1] |
Understanding the Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their therapeutic effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the mechanism of action of PDE5 inhibitors.
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
The determination of IC50 values is a cornerstone of drug discovery. The following protocol outlines a common and robust method for measuring the inhibitory activity of PDE5 inhibitor candidates using a fluorescence polarization (FP)-based assay.
Principle:
This assay is based on the principle of competitive binding. A fluorescently labeled cGMP analog (tracer) is used as a substrate for the PDE5 enzyme. When the tracer is hydrolyzed by PDE5 to 5'-GMP, it is bound by a specific binding agent, resulting in a large molecular complex that rotates slowly and thus has a high fluorescence polarization value. In the presence of a PDE5 inhibitor, the hydrolysis of the tracer is reduced, leading to less binding to the binding agent and a lower fluorescence polarization signal.
Materials and Reagents:
-
Recombinant human PDE5A1
-
Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)
-
Binding Agent
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound, new candidates)
-
Reference compound (e.g., Sildenafil)
-
DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow:
The following diagram provides a step-by-step overview of the experimental workflow for the PDE5 IC50 determination assay.
Caption: Experimental workflow for determining the in vitro IC50 of PDE5 inhibitors.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test and reference compounds in DMSO.
-
Perform serial dilutions of the compounds in the assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of the recombinant human PDE5A1 enzyme and the fluorescently labeled cGMP substrate in the assay buffer.
-
-
Assay Protocol:
-
Add the diluted compounds or vehicle (DMSO control) to the wells of a 384-well microplate.
-
Add the purified recombinant human PDE5A1 enzyme to each well.
-
Incubate the plate at 30°C for approximately 60 minutes.
-
Initiate the enzymatic reaction by adding the cGMP substrate solution to all wells.
-
Incubate the plate at 30°C for another 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the FP reagent, which contains an anti-GMP antibody and a GMP-fluorophore tracer.
-
Incubate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1]
-
References
Safety Operating Guide
Proper Disposal of Vardenafil in a Laboratory Setting: A Guide for Researchers
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds like vardenafil is a critical component of laboratory safety, environmental protection, and regulatory compliance. This compound, an active pharmaceutical ingredient, is classified as toxic if swallowed and requires specific handling and disposal procedures to mitigate risks to human health and the environment. Improper disposal, such as flushing down the drain or discarding in regular municipal trash, is strongly discouraged and often prohibited.[1]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound in a laboratory setting, adhering to general best practices for hazardous pharmaceutical waste management.
Hazard Identification and Regulatory Overview
This compound and its salts are pharmacologically active materials. Safety Data Sheets (SDS) for this compound hydrochloride indicate that it is toxic if swallowed.[2][3] The disposal of such pharmaceutical waste is regulated by agencies like the Environmental Protection Agency (EPA) in the United States.[1] It is imperative to handle this compound as a hazardous chemical and dispose of it accordingly.
Key Safety and Regulatory Information:
| Aspect | Guideline |
| Primary Hazard | Toxic if swallowed.[2][3] |
| Regulatory Bodies | Primarily regulated by the EPA and local environmental health and safety agencies. |
| Prohibited Disposal | Do not dispose of down the drain or in regular municipal trash.[1][4] |
| Recommended Disposal | Treatment as hazardous chemical waste, typically through incineration at a permitted facility or by a licensed chemical destruction plant.[1][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary procedures for the safe handling and disposal of this compound from a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate PPE to minimize exposure. This includes:
Waste Segregation and Collection
Proper segregation of this compound waste is crucial to ensure it is managed correctly.
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated weighing paper, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, leak-proof hazardous waste container labeled for liquid chemical waste.[1]
-
Do not mix this compound solutions with other incompatible waste streams.
-
-
Empty Containers:
-
The first rinse of any container that held this compound should be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
-
Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical (this compound)
-
The concentration and quantity of the waste
-
The date of accumulation
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[1]
-
This area should be secure and away from general laboratory traffic to prevent unauthorized access.[1]
-
Do not accumulate large quantities of waste. Adhere to the limits set by your institution's Environmental Health and Safety (EHS) department.
Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Follow all institutional procedures for waste pickup requests and documentation.
-
The EHS department will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for proper disposal, which is typically incineration.[1][4]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
This systematic approach ensures that this compound waste is managed in a manner that is safe, compliant with regulations, and environmentally responsible. Always consult your institution's specific chemical hygiene and waste disposal plans for detailed guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vardenafil
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Vardenafil in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring the safety of all researchers, scientists, and drug development professionals. This compound is a pharmacologically active material that is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment of the specific procedures being undertaken should always precede the selection and use of PPE. The following table outlines the minimum required PPE for handling this compound powder.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield.[3][4] | To prevent eye contact which can cause serious damage.[1] An emergency eyewash station should be readily available.[3][4] |
| Hand Protection | Nitrile or other impervious gloves.[3][4] | To prevent skin contact which can cause irritation.[1][2] If using an organic solvent, gloves must provide protection against that specific solvent.[3] Double gloving is recommended. |
| Body Protection | Laboratory coat.[3] | To prevent contamination of personal clothing. Protective garments should not be worn in common areas.[3] |
| Respiratory Protection | Generally not required for low-energy laboratory operations with adequate ventilation. | A fit-tested NIOSH-certified N95 or N100 respirator is necessary for spill cleanup or for high-energy operations (e.g., particle sizing) that may generate airborne dust.[3][5] |
Operational Protocol: Step-by-Step Handling and Disposal
Engineering Controls: All handling of this compound powder should occur within a local exhaust ventilation system or a ventilated enclosure to minimize inhalation exposure.[3][4]
Handling this compound Powder:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by covering surfaces with a suitable absorbent material.
-
Weighing and Transfer: Minimize the generation of dust during weighing and transfer.[3][4] Use appropriate tools and handle containers with care.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin, even after removing gloves.[2][3][4] Clean all equipment and work surfaces with a suitable detergent or solvent.[3][4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area thoroughly with soap and water. Get medical attention if irritation develops.[3]
-
Ingestion: If swallowed, rinse mouth thoroughly with water.[3] Call a poison control center or doctor immediately.[2][3] Do not induce vomiting.[2]
-
Spill Cleanup: For spills, wear a tight-fitting full-face respirator with HEPA filters.[3] Avoid generating dust.[3][4] Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[3][4]
Disposal Plan: All this compound waste is considered hazardous and must be disposed of according to local, regional, and national regulations.[3]
-
Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.
-
Disposal Route:
-
Preferred Method: Utilize a licensed chemical waste disposal service.
-
Alternative (if no take-back program is available): Mix the this compound waste with an unappealing substance like used coffee grounds or cat litter.[6][7][8] Place this mixture into a sealed plastic bag or container to prevent leakage and dispose of it in the trash.[8][9]
-
Do not flush down the drain unless specifically permitted by local regulations, as this can harm the environment.[7][9]
-
-
Packaging: Scratch out all personal or identifying information from empty containers before disposal.[7][9]
Quantitative Toxicity Data
| Test | Species | Route | Result |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 190 mg/kg[3][4] |
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. pharmasd.com [pharmasd.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. oncolink.org [oncolink.org]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
